2-Bromo-4-(bromomethyl)thiazole
Description
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHOIJJZAGFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693364 | |
| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-85-7 | |
| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Bifunctional Thiazole Derivative
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide focuses on a specific, highly reactive derivative: 2-Bromo-4-(bromomethyl)thiazole. This compound is of particular interest to synthetic and medicinal chemists due to its bifunctional nature, possessing two distinct reactive sites: a bromine atom on the thiazole ring and a bromomethyl group. This dual reactivity opens up a plethora of possibilities for the synthesis of complex molecular architectures and novel drug candidates.
Chemical Structure and Inferred Physicochemical Properties
The structure of this compound features a thiazole ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 4-position.
Caption: Chemical structure of this compound.
Due to the lack of specific experimental data for this compound, the following table presents a comparison with the known properties of the closely related precursor, 2-Bromo-4-methylthiazole, and inferred properties for the target compound. The introduction of a second bromine atom is expected to increase the molecular weight, density, and boiling point.
| Property | 2-Bromo-4-methylthiazole | This compound (Inferred) |
| Molecular Formula | C₄H₄BrNS | C₄H₃Br₂NS |
| Molecular Weight | 178.05 g/mol [3] | 256.95 g/mol |
| Appearance | Liquid[3] | Likely a liquid or low-melting solid |
| Density | 1.654 g/mL at 25 °C[3] | > 1.654 g/mL |
| Boiling Point | Not specified | Higher than 2-Bromo-4-methylthiazole |
| Solubility | Insoluble in water | Expected to be insoluble in water, soluble in organic solvents |
| Stability | Stable under recommended storage conditions | Likely sensitive to moisture and light; store under inert atmosphere |
Proposed Synthesis: A Pathway from a Readily Available Precursor
A plausible and efficient synthetic route to this compound involves the free-radical bromination of the methyl group of 2-Bromo-4-methylthiazole. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light).[4][5]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Free-Radical Bromination
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methylthiazole (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in its two distinct reactive sites, allowing for sequential and regioselective functionalization.
-
The Bromomethyl Group: The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic substitution.[6] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to construct more complex molecules. This reactivity is central to its application as a building block for linking the thiazole core to other molecular fragments.
-
The 2-Bromo Position: The bromine atom on the thiazole ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[7] These reactions enable the formation of carbon-carbon bonds, connecting the thiazole ring to other aryl or alkyl groups. The reactivity of halogens on the thiazole ring is position-dependent, with the 2-position being highly reactive towards nucleophiles.[8]
Caption: Logical relationship of the reactivity of this compound.
Applications in Drug Development
The thiazole nucleus is a key component in a wide array of biologically active compounds, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties.[9][10] this compound serves as a versatile intermediate for the synthesis of novel bioactive molecules.[11][12] The bromomethyl group can act as a linker to attach the thiazole moiety to other pharmacophores, potentially leading to hybrid molecules with enhanced or novel biological activities. For instance, it can be used to synthesize derivatives that target specific enzymes or receptors, where the thiazole core provides a key binding interaction.
Characterization and Analytical Techniques
The structural elucidation of this compound and its derivatives would rely on a combination of standard spectroscopic techniques.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the thiazole ring proton and the methylene protons of the bromomethyl group.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.[13]
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra on a high-field NMR spectrometer.[1]
-
-
Mass Spectrometry (MS):
-
Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[14] The presence of two bromine atoms would result in a characteristic isotopic pattern.
-
Procedure: Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization or electron impact).
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorption bands for the C-H, C=N, and C-S bonds within the thiazole ring.
-
Procedure: Analyze the sample as a thin film (for liquids) or in a KBr pellet (for solids) using an FTIR spectrometer.
-
Safety and Handling
Disclaimer: This information is inferred from data on similar brominated heterocyclic compounds and should not replace a thorough risk assessment.
Brominated organic compounds should be handled with caution as they can be irritants and are potentially toxic.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[18]
-
Conclusion
This compound is a highly promising, albeit under-characterized, building block for organic synthesis and drug discovery. Its dual reactivity offers a versatile platform for the creation of novel and complex molecules. While direct experimental data is scarce, this guide provides a solid foundation for researchers to understand its inferred properties, potential synthetic routes, and applications. As with any reactive chemical, proper safety precautions are paramount. Further research into the precise physicochemical properties and reactivity of this compound will undoubtedly unlock its full potential in the advancement of chemical and pharmaceutical sciences.
References
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- Where can I find handling precautions to work with brominated flame retardants? (2016).
- IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.). Journal of the Indian Chemical Society.
- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025).
- Shaw, H., Perlmutter, H. D., Gu, C., Arco, S. D., & Quibuyen, T. O. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water.
- Safety D
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. (2025).
- Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. (n.d.). Oriental Journal of Chemistry.
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- Relative Rates of Radical Bromination Reactions. (n.d.).
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- Bromine | Chemical Emergencies. (2024). CDC.
- 2-Bromo-4-methylthiazole 96%. (n.d.). Sigma-Aldrich.
- Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV.
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- Ruo, T. C.-S. (n.d.). Free Radical Bromination of Several Chiral Molecules. Google Books.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (2025). Benchchem.
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- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC - PubMed Central.
- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (n.d.). PubMed.
- Special Issue : Organic Synthesis and Application of Bioactive Molecules. (n.d.). MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH.
- Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (n.d.). The Royal Society of Chemistry.
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2-Bromo-4-(bromomethyl)thiazole CAS number and sourcing
An In-Depth Technical Guide to 2-Bromo-4-(bromomethyl)thiazole: Synthesis, Sourcing, and Applications in Medicinal Chemistry
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring two distinct and orthogonally reactive bromine atoms, establishes it as a versatile synthetic building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis via radical bromination of 2-bromo-4-methylthiazole, insights into its applications as a key intermediate, and a practical guide to its procurement and safe handling.
Physicochemical Properties and Identification
This compound is a specialized chemical reagent. While a specific CAS number is not consistently cited across major databases, its molecular structure and properties are well-defined. For procurement and identification, reference to the IUPAC name, molecular formula, and molecular weight is critical.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | - |
| Molecular Formula | C₄H₃Br₂NS | |
| Molecular Weight | 256.95 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Canonical SMILES | C1=C(SC(=N1)Br)CBr | - |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Mechanistic Insights
The most direct and common laboratory-scale synthesis of this compound involves the selective free-radical bromination of the methyl group of 2-bromo-4-methylthiazole. This precursor is commercially available. The reaction leverages N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Causality of Experimental Design
The choice of NBS is crucial as it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which favors selective allylic/benzylic-type bromination over electrophilic aromatic substitution on the thiazole ring. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical chain propagation. Anhydrous conditions are necessary to prevent the hydrolysis of NBS.
Experimental Protocol: Radical Bromination
Materials:
-
2-Bromo-4-methylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-methylthiazole and anhydrous CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The formation of succinimide as a white solid that floats on top of the CCl₄ is an indicator of reaction progress.
-
After completion, cool the mixture to room temperature.
-
Filter the solid succinimide and wash it with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Visualization
Caption: Dual reactivity of this compound.
Sourcing and Procurement
This compound is a specialized reagent and is not as widely stocked as its precursor. It is typically available from suppliers specializing in building blocks for research and development.
Key Sourcing Considerations:
-
Purity Verification: Always request a Certificate of Analysis (CoA) to verify purity (typically by HPLC or GC) and identity (by ¹H NMR and/or MS).
-
Lead Times: As a non-commodity chemical, lead times for delivery may be longer. Plan procurement accordingly.
-
Intended Use: Suppliers often restrict the sale of such reagents to professional research or manufacturing entities and not for individual or consumer use. [1]
Supplier Product Name Purity Notes International Laboratory USA 2-BROMO-4-BROMOMETHYL-THIAZOLE 98% Available in research quantities (e.g., 1g). CP Lab Safety This compound 95% For professional R&D use only. [1] | Ambeed, Inc. (via Sigma-Aldrich) | 4-Bromo-2-(bromomethyl)thiazole | 97% | Note: This is a structural isomer (CAS 1138333-26-2). [2]|
Safety and Handling
While specific safety data for this compound is limited, its structure suggests it should be handled as a hazardous substance. Data from its precursor, 2-bromo-4-methylthiazole, and related brominated compounds indicate the following potential hazards:
-
GHS Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). [3][4]* Handling Precautions (P-codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound stands out as a high-value, versatile building block for synthetic and medicinal chemists. Its dual reactive centers—a nucleophilic substitution site and a cross-coupling handle—provide a robust platform for the divergent synthesis of novel thiazole-containing compounds. While its synthesis is straightforward, proper sourcing and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.
References
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PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]
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Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
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International Laboratory USA. (n.d.). 2-BROMO-4-BROMOMETHYL-THIAZOLE,98%. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]
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LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
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In-Review. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
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Kamal, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 575. Retrieved from [Link]
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biological activities of 2-Bromo-4-(bromomethyl)thiazole derivatives
An In-depth Technical Guide to the Biological Activities of 2-Bromo-4-(bromomethyl)thiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds and clinically approved drugs.[1][2][3] This guide focuses on a particularly versatile synthetic intermediate, this compound, and the diverse biological activities exhibited by its derivatives. These compounds have emerged as promising candidates in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents.[4][5][6] We will explore the synthetic strategies for derivatization, delve into the primary mechanisms of action that underpin their therapeutic potential, and present detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties and biological versatility of this compound class.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the thiazole nucleus holds a position of prominence.[1][4] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural component in numerous natural products, such as Vitamin B1 (Thiamine), and a range of synthetic drugs, including the anticancer agents Dasatinib and Ixazomib.[4][7] The value of the thiazole scaffold lies in its rigid structure and its ability to act as a bioisostere for other functional groups, participating in hydrogen bonding and other non-covalent interactions with biological targets like proteins and enzymes.[4]
The specific intermediate, this compound, serves as a powerful and highly reactive building block. The presence of two distinct reactive sites—the bromine atom on the thiazole ring (C2 position) and the bromomethyl group (C4 position)—allows for sequential and regioselective functionalization. This dual reactivity enables the generation of vast and structurally diverse chemical libraries from a single, accessible precursor, making it an invaluable tool for structure-activity relationship (SAR) studies and the discovery of novel lead compounds.
Synthetic Strategies and Derivatization
The utility of this compound derivatives begins with robust and scalable synthetic routes. The foundational Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, remains a primary method for creating the core thiazole ring.[8][9][10] Further modifications, such as sequential bromination and debromination steps, allow for the precise synthesis of specifically brominated thiazoles.[11][12]
The key to generating a library of derivatives lies in the reactivity of the bromomethyl group, which acts as an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and phenols, leading to the creation of novel dithiazoles, trithiazoles, and other complex heterocyclic systems.[2][13]
Caption: General workflow for the synthesis of this compound derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives synthesized from the this compound core exhibit a remarkable breadth of biological activities. The specific nature of the appended functional groups allows for the fine-tuning of potency and selectivity against various biological targets.
Anticancer Activity
The development of novel anticancer agents is a primary focus for thiazole derivative research.[14] These compounds have been shown to exert cytotoxic and growth-inhibitory effects against a wide array of human tumor cell lines, including those from breast, liver, lung, and cervical cancers.[8][15][16][17]
Mechanisms of Action: The anticancer effects of these derivatives are not monolithic; they operate through several distinct and often overlapping mechanisms:
-
Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death. Mechanistic studies have shown these compounds can influence the expression of key apoptotic proteins, leading to DNA fragmentation and mitochondrial membrane depolarization.[18][19]
-
Cell Cycle Arrest: Compounds have been identified that halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[19]
-
Inhibition of Signaling Pathways: Thiazole derivatives can interfere with critical cancer cell signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a key target.[18][20]
-
Enzyme Inhibition: Specific enzymes crucial for cancer cell survival are targeted. This includes kinases, topoisomerases, and histone deacetylases (HDACs).[18][20] For example, some derivatives have been designed as specific inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme critical for the altered metabolism of cancer cells.[17]
Caption: Key mechanisms of anticancer action for thiazole derivatives.[8][18][20]
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for new antibacterial and antifungal agents is urgent.[5] Thiazole derivatives have shown significant promise in this area, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][21][22] The amphiphilic nature of some derivatives may facilitate their integration into microbial cell membranes, contributing to their antimicrobial effect.[22]
Mechanisms of Action: The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes. For instance, some thiazole derivatives are believed to target DNA gyrase, an enzyme critical for bacterial DNA replication.[5] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane synthesis, is a proposed mechanism.[3] The presence of halogen substituents, such as bromine, on the thiazole ring has been shown to enhance antimicrobial potency.[3]
Enzyme Inhibition
Beyond broad anticancer and antimicrobial effects, specific thiazole derivatives have been designed and synthesized to be potent and selective inhibitors of particular enzymes implicated in various diseases.
-
Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamide derivatives have been evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[23][24][25] Some compounds have shown promising selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[25]
-
Carbonic Anhydrase (CA) Inhibition: Thiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes I and II.[6][26] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
-
Cholinesterase Inhibition: Some 2-aminothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[6]
Quantitative Data Summary
To provide a clearer perspective on the potency of these derivatives, the following tables summarize reported in vitro activity data from various studies.
Table 1: Selected Anticancer Activities of Thiazole Derivatives (IC₅₀ Values)
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazole carboxamide 2b | COLO205 (Colon) | 30.79 | [24] |
| Thiazole carboxamide 2f | HCT116 (Colon) | 14.57 | [25] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [16] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [16] |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [8] |
| hLDHA Inhibitor 8j | HepG2 (Liver) | 7.90 | [17] |
| hLDHA Inhibitor 8m | HepG2 (Liver) | 5.15 |[17] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selected Antimicrobial Activities of Thiazole Derivatives (MIC Values)
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazolyl-pyrazoline 60, 62, 65 | E. coli | 0.03–7.81 | [21] |
| Thiazolyl-pyrazoline 56 | S. aureus | 8–16 | [21] |
| 2-phenylacetamido-thiazole 16 | E. coli | 1.56–6.25 | [1] |
| 2-phenylacetamido-thiazole 16 | S. aureus | 1.56–6.25 |[1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of novel thiazole derivatives. These are intended as foundational templates that can be adapted based on specific substrates and experimental goals.
Protocol 1: General Synthesis of a 2-Amino-4-arylthiazole Derivative
This protocol is based on the classic Hantzsch thiazole synthesis.
Materials:
-
Appropriate 2-bromoacetophenone derivative (1.0 eq)
-
Substituted thiourea (1.1 eq)
-
Ethanol (reaction solvent)
-
Glassware: Round-bottom flask, reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve the 2-bromoacetophenone derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted thiourea (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified thiazole derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[15][16]
Protocol 2: In Vitro Anticancer Screening via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][27]
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.
-
Treatment: Prepare serial dilutions of the thiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[28]
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[29][30][31]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add 50 µL of the standardized inoculum to each well. The final volume in each well is now 100 µL. Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[30] A viability indicator like resazurin can also be used for a colorimetric readout.[29]
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of potent biological activities, most notably in the realms of oncology and infectious diseases. Their ability to modulate multiple biological pathways, including cell signaling, apoptosis, and key enzymatic functions, underscores their therapeutic potential.[4][18]
Future research should focus on several key areas. Firstly, the expansion of chemical libraries through innovative synthetic methodologies will continue to be crucial for exploring new regions of chemical space. Secondly, detailed mechanistic studies are required to move beyond phenotypic screening and identify the precise molecular targets for the most promising compounds. This will enable more rational drug design and optimization of lead candidates. Finally, as potent compounds are identified, in vivo studies in relevant animal models will be essential to evaluate their pharmacokinetic profiles, efficacy, and safety, paving the way for potential clinical development. The continued investigation of these versatile thiazole derivatives holds significant promise for addressing unmet needs in cancer therapy and the fight against antimicrobial resistance.
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A Senior Application Scientist's Guide to 2-Bromo-4-(bromomethyl)thiazole in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-4-(bromomethyl)thiazole, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis, physicochemical properties, and unique reactivity profile, which is characterized by two differentially reactive bromine substituents. The core of this guide focuses on its strategic application in the synthesis of diverse bioactive molecules, underpinned by field-proven experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of a Bifunctional Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid scaffold for orienting pharmacophoric elements.[3][4]
Within the vast landscape of thiazole derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its utility arises from the presence of two distinct and orthogonally reactive electrophilic sites: a highly reactive "benzylic-like" bromide on the methyl group at the C4 position and a less reactive vinyl bromide at the C2 position. This bifunctional nature allows for sequential, regioselective modifications, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery campaigns.
This guide will explore the causality behind its synthetic utility, providing not just protocols but the strategic reasoning that a senior scientist would apply in designing a synthetic campaign around this key intermediate.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | N/A |
| CAS Number | 1138333-26-2 (for a similar isomer) | |
| Molecular Formula | C₄H₃Br₂NS | |
| Molecular Weight | 256.95 g/mol | |
| Appearance | Typically a liquid or low-melting solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
The true synthetic power of this molecule lies in the differential reactivity of its two C-Br bonds.
-
C4-Bromomethyl Group : This primary alkyl bromide is analogous to a benzylic bromide. The adjacent thiazole ring stabilizes the transition state of nucleophilic substitution reactions. Consequently, this position is highly susceptible to SN2 displacement by a wide range of soft and hard nucleophiles (e.g., amines, thiols, phenols, carbanions). This reaction is the primary method for tethering the thiazole core to other molecular fragments.
-
C2-Bromo Group : This is a vinyl or aryl bromide, and the C-Br bond is stronger and less polarized. It is generally unreactive towards classical SN2 or SNAr conditions. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[5] This allows for the programmed introduction of alkyl, aryl, alkynyl, or amino substituents at the C2 position.
This orthogonal reactivity is the key to its strategic importance, enabling chemists to perform sequential functionalization with high regioselectivity.
Synthesis of the Thiazole Core
The construction of the thiazole ring itself is most classically achieved via the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide.[6] While a direct, one-pot synthesis for this compound is not commonly reported, a logical and scalable route can be designed based on fundamental organobromine chemistry.
A plausible synthetic workflow is outlined below. The process begins with the formation of a stable thiazole precursor, followed by sequential bromination steps that exploit the inherent reactivity of the ring and its substituents.
Caption: A plausible multi-step synthesis of this compound.
Core Applications in Medicinal Chemistry
The dual-handle nature of this compound allows it to be used in several strategic ways in a drug discovery program, primarily for lead generation and optimization. The thiazole core itself is found in compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9]
Strategy 1: The Thiazole as a Core Scaffold
The most common application involves using the bromomethyl group as a highly reliable anchor point for introducing diversity. Nucleophiles from a library of building blocks can be reacted at this position, while the 2-bromo position is either retained or modified later to fine-tune activity.
Caption: Sequential functionalization strategy using the title compound.
Experimental Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a self-validating system for reacting a generic amine nucleophile with this compound.
-
System Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable aprotic polar solvent such as acetonitrile or DMF (approx. 0.1 M concentration).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation without strongly solvating the nucleophile, maximizing its reactivity.
-
-
Reagent Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the amine nucleophile (1.1 eq).
-
Causality: The base is crucial to neutralize the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using an excess ensures the reaction goes to completion.
-
-
Reaction Execution: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Trustworthiness: Monitoring ensures the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to side product formation.
-
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Strategy 2: The Thiazole as a Linker for SAR Exploration
In this approach, the 2-bromo position is functionalized first, typically via cross-coupling. This creates a library of 2-substituted-4-(bromomethyl)thiazoles, which can then be reacted with a key pharmacophore or biological target. This is particularly useful for exploring how modifications at the 2-position affect binding or activity.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an arylboronic acid at the C2 position.
-
System Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous Na₂CO₃ (2 M solution, 3.0 eq).
-
Causality: The palladium catalyst is the heart of the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. An excess of the boronic acid component helps drive the reaction to completion.
-
-
Solvent Addition: Add a solvent system, typically a mixture like toluene/ethanol or dioxane/water.
-
Causality: The solvent mixture is chosen to ensure all reactants (both organic and inorganic) are sufficiently soluble for the reaction to proceed efficiently.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Trustworthiness: Heating is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex, which is often the rate-limiting step.
-
-
Work-up and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for accelerating drug discovery. Its predictable, orthogonal reactivity allows for the systematic and efficient synthesis of complex molecular architectures. By understanding the distinct roles of the bromomethyl and 2-bromo positions, medicinal chemists can design and execute logical synthetic campaigns to generate novel chemical matter with tailored biological activities. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full potential of this versatile building block.
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An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)thiazole and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. Among the vast array of thiazole derivatives, 2-Bromo-4-(bromomethyl)thiazole stands out as a highly versatile and reactive building block, offering a gateway to a diverse range of functionalized analogs with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its analogs, with a focus on their role in the development of anticancer and antimicrobial agents.
Synthesis of this compound and its Precursors
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The key steps involve the construction of the brominated thiazole ring followed by the introduction of the bromomethyl group.
Synthesis of Brominated Thiazole Scaffolds
A variety of brominated thiazoles can be synthesized through methods such as sequential bromination and debromination of thiazole or by utilizing brominated starting materials in a Hantzsch-type thiazole synthesis.[2][3] For instance, 2,4-dibromothiazole can serve as a versatile intermediate for the synthesis of various substituted bromothiazoles.[4]
Synthesis of 2-Bromo-4-methylthiazole
A common precursor for the target molecule is 2-bromo-4-methylthiazole. Its synthesis can be accomplished through various established methods. One common approach involves the Sandmeyer-like reaction of 2-amino-4-methylthiazole.
Free-Radical Bromination of 2-Bromo-4-methylthiazole
The most direct route to this compound involves the free-radical bromination of 2-bromo-4-methylthiazole. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under UV irradiation or heat.[5][6] The reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps.[7] The selectivity of bromination at the methyl group is favored due to the stability of the resulting benzylic-type radical intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-methylthiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl4) or other suitable inert solvent
-
Sodium thiosulfate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylthiazole in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Chemical Reactivity and Properties
This compound possesses two reactive bromine atoms at different positions on the thiazole scaffold, leading to a rich and versatile chemistry.
Reactivity of the 2-Bromo Position
The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Reactivity of the 4-(bromomethyl) Group
The bromomethyl group at the C4 position is highly reactive and behaves similarly to a benzylic halide.[8] The bromine atom is a good leaving group, making the benzylic carbon an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, including amines, alcohols, thiols, and carbanions, leading to a diverse library of 4-substituted methylthiazole analogs.
Logical Workflow for the Utilization of this compound in Synthesis
Caption: Synthetic utility of this compound.
Spectroscopic Characterization
| Technique | Expected Features for this compound |
| ¹H NMR | A singlet for the C5-H of the thiazole ring, a singlet for the CH₂ protons of the bromomethyl group. |
| ¹³C NMR | Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring, and a signal for the CH₂ carbon. |
| IR | Characteristic peaks for C-H, C=N, and C-S stretching vibrations of the thiazole ring, and a C-Br stretching band. |
| MS (EI) | A molecular ion peak (M⁺) and fragment ions corresponding to the loss of bromine atoms and other fragments. |
Applications in Drug Discovery
The unique structural features and reactivity of this compound make it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer Activity of Thiazole Analogs
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]
Table 1: Representative Anticancer Activity of Bromo-Thiazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [10] |
| 4b | HepG2 (Liver) | 51.7 ± 3.13 | [10] |
| 6c | SKOV-3 (Ovarian) | 7.84 | [11] |
| 6c | HepG2 (Liver) | 13.68 | [11] |
| 11f | A-549 (Lung) | 0.025 | [12] |
| 11f | MCF-7 (Breast) | 0.029 | [12] |
The data in Table 1 showcases the potent cytotoxic effects of various bromo-thiazole derivatives against a range of cancer cell lines. The variation in activity highlights the importance of the substitution pattern on the thiazole ring for optimizing anticancer potency.
Signaling Pathway: Thiazole Derivatives as Kinase Inhibitors
Caption: Thiazole analogs can inhibit key signaling pathways in cancer.
Antimicrobial Activity of Thiazole Analogs
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13] One of the key mechanisms of action for some thiazole-based antimicrobials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3][14][15][16]
Table 2: Representative Antimicrobial Activity of Thiazole Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 8f | Staphylococcus aureus | Moderate Activity | [15] |
| 8f | Candida albicans | Slight Activity | [15] |
| Compound 2 | MRSA | 0.70 - 1.40 | [17] |
| Compound 4b | E. coli | 3.90 | [18] |
| Compound 4c | S. aureus | 3.90 | [18] |
The minimum inhibitory concentration (MIC) values in Table 2 demonstrate the potential of thiazole derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its dual reactivity allows for the facile generation of a wide array of functionalized thiazole analogs. The demonstrated anticancer and antimicrobial activities of these analogs highlight the significant potential of this scaffold in the development of novel therapeutics. Future research in this area should focus on the synthesis and biological evaluation of novel analogs derived from this compound, with a particular emphasis on elucidating their mechanisms of action and structure-activity relationships. The development of more efficient and environmentally friendly synthetic methodologies for this key intermediate will further accelerate its application in drug discovery and development.
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]
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- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7310. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948. [Link]
- Synthesis and Biological Activity of Novel Thiazole and Paracyclophane Deriv
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. (URL not provided)
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2-Bromo-4-phenyl-1,3-thiazole. (2014). Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o139. [Link]
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Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). Journal of molecular structure, 1301, 137338. [Link]
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Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2021). Molecules, 26(11), 3183. [Link]
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- The synthesis of thiazole derivatives as Pin1 inhibitors.
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Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). Molecules, 29(4), 843. [Link]
- a, the MIC values of the tested thiazole derivatives in the medium with...
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2020). Molecules, 25(18), 4236. [Link]
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. (URL not provided)
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
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One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 934. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]
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Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2018). PloS one, 13(12), e0208873. [Link]
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Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. (2022). Chemistry of heterocyclic compounds, 58(4), 284–293. [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC advances, 14(11), 7665–7682. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS omega, 9(1), 1–28. [Link]
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Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. (2022). Nature communications, 13(1), 1735. [Link]
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Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][14]benzothiazines. (2023). Beilstein journal of organic chemistry, 19, 735–744. [Link]
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An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-Bromo-4-(bromomethyl)thiazole
Abstract
2-Bromo-4-(bromomethyl)thiazole is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring two bromine atoms at distinct positions with vastly different chemical reactivities, renders it a versatile and strategic building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's reactivity, exploring the chemoselectivity of its C-Br bonds, its overall chemical stability, and practical, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this important intermediate.
Introduction: The Strategic Advantage of Dichotomous Reactivity
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates valued for their diverse biological activities.[1][2] Within the vast library of thiazole derivatives, this compound stands out due to a synthetically powerful feature: the presence of two chemically distinct bromine substituents.
-
The C4-Bromomethyl Group: This functionality is analogous to a benzylic bromide. The C-Br bond is highly activated towards nucleophilic substitution (SN2 and SN1-type reactions) due to the ability of the adjacent thiazole ring to stabilize the transition state or any potential carbocationic intermediate. This site serves as the primary handle for introducing a wide array of side chains via reactions with nucleophiles.
-
The C2-Bromo Group: This is a heteroaryl bromide. The C-Br bond is significantly less reactive towards classical nucleophilic substitution due to the sp2 hybridization of the carbon and the electron-rich nature of the aromatic ring. However, this position is ideal for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the formation of C-C bonds with other aromatic or vinyl systems.[3][4]
This dichotomous reactivity allows for a programmed, stepwise functionalization of the molecule, making it an invaluable synthon for creating complex, highly substituted thiazole derivatives.
Physicochemical Properties and Stability Profile
Understanding the physical properties and stability of a reagent is paramount for its successful application and safe handling.
| Property | Data | Reference |
| IUPAC Name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |
| CAS Number | 180597-85-7 | |
| Molecular Formula | C₄H₃Br₂NS | |
| Molecular Weight | 256.95 g/mol | |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Chemical Stability:
This compound requires careful storage to maintain its integrity.
-
Temperature: The compound should be stored at low temperatures (freezer, -20°C) to minimize decomposition pathways.
-
Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent reactions with atmospheric moisture and oxygen.
-
Moisture: The highly reactive bromomethyl group is susceptible to hydrolysis, which would yield the corresponding alcohol. This reaction is accelerated by the presence of bases.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and potent nucleophiles during storage.
A Tale of Two Bonds: Dissecting the Reactivity
The synthetic utility of this compound is rooted in the chemoselective reactions of its two carbon-bromine bonds.
High Reactivity at the C4-Methyl Position: Nucleophilic Substitution
The bromomethyl group is the more reactive site, readily undergoing substitution with a wide range of soft and hard nucleophiles. The general mechanism involves the direct displacement of the bromide ion by the incoming nucleophile in a classic SN2 fashion.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically chosen. They are effective at dissolving the thiazole substrate and the nucleophile without interfering with the reaction by solvating the nucleophile too strongly.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added when using protic nucleophiles (e.g., thiols, secondary amines). The base deprotonates the nucleophile in situ, increasing its nucleophilicity and preventing the accumulation of HBr, which could lead to side reactions.
-
Temperature: These reactions are often exothermic and can typically be run at room temperature or with gentle heating to ensure completion.
Controlled Reactivity at the C2 Position: Cross-Coupling Reactions
The C2-bromo position is relatively inert to direct nucleophilic attack but is perfectly primed for palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern medicinal chemistry for constructing biaryl or vinyl-aryl structures. The Suzuki-Miyaura coupling is a prime example.[5]
Causality of Experimental Choices:
-
Catalyst: A Palladium(0) source is required. This is often generated in situ from a Palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The catalyst is the engine of the reaction, enabling the C-Br bond activation.
-
Ligand: Phosphine ligands (e.g., PPh₃, XPhos) are crucial. They coordinate to the palladium center, stabilizing it and modulating its reactivity to facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The organic solvent dissolves the substrate and catalyst, while water is needed to dissolve the inorganic base.
Field-Proven Experimental Protocol: Selective S-Alkylation
This protocol details the selective reaction of a thiol nucleophile with the C4-bromomethyl group, a common transformation in the synthesis of biologically active molecules. This procedure is a self-validating system; successful formation of the desired product confirms the selective reactivity of the bromomethyl group over the heteroaryl bromide under these conditions.
Objective: To synthesize 2-Bromo-4-((phenylthio)methyl)-1,3-thiazole.
Materials:
-
This compound (1.0 eq, 257 mg, 1.0 mmol)
-
Thiophenol (1.05 eq, 116 mg, 1.05 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq, 207 mg, 1.5 mmol)
-
Acetonitrile (MeCN), anhydrous (5 mL)
Methodology:
-
Inert Atmosphere Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (207 mg). Seal the flask with a septum and purge with dry argon or nitrogen for 5 minutes. This step is critical to prevent hydrolysis of the starting material.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (257 mg) followed by anhydrous acetonitrile (5 mL). Stir the suspension at room temperature. The use of an anhydrous solvent is essential for reproducibility.
-
Nucleophile Addition: Using a syringe, add thiophenol (116 mg, 0.108 mL) dropwise to the stirring suspension over 1 minute. The dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the starting thiazole.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the solid potassium carbonate. Rinse the flask and filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (1 x 10 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-Bromo-4-((phenylthio)methyl)-1,3-thiazole.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a powerful intermediate for synthesizing compounds with therapeutic potential. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][7]
For instance, similar brominated heterocyclic building blocks are used in the synthesis of kinase inhibitors and bromodomain inhibitors. While a direct synthesis of GSK778, a selective BET bromodomain inhibitor, from the title compound is not explicitly documented in the provided search results, the core chemical principles apply.[8][9] The synthesis of such complex molecules often involves a key step where a nucleophilic moiety displaces a reactive bromide on a heterocyclic core, analogous to the reactions described in this guide. The C2-bromo position then offers a subsequent opportunity for diversification via cross-coupling, enabling rapid exploration of the structure-activity relationship (SAR).
Safety and Handling
As with many reactive brominated compounds, this compound must be handled with appropriate precautions.
-
Hazard Statements: Based on data for analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye damage. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the synthetic chemist. Its value lies in the predictable and orthogonal reactivity of its two bromine atoms. The activated C4-bromomethyl group provides a reliable entry point for nucleophilic functionalization, while the more robust C2-bromo group awaits transformation via powerful cross-coupling methodologies. By understanding and harnessing this differential reactivity, researchers in drug discovery and materials science can efficiently construct novel and complex molecules, accelerating the pace of innovation.
References
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Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Available at: [Link]
-
Shafiee, M., & Saeedi, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3187. Available at: [Link]
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Kotha, S., & Khedkar, P. (2005). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Chemical Communications, (37), 4708–4710. Available at: [Link]
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Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Ramesh, R., et al. (2015). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 5(92), 75293-75301. Available at: [Link]
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Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6432. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
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Ali, S. H., & Sayed, A. R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 38-51. Available at: [Link]
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Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
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Kotha, S., & Khedkar, P. (2005). An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. ResearchGate. Available at: [Link]
-
Shestakova, A. K., et al. (2020). Safe Synthesis of 4,7-Dibromo[3][7][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(18), 4258. Available at: [Link]
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Spectroscopic Data of 2-Bromo-4-(bromomethyl)thiazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-(bromomethyl)thiazole, a key intermediate in the synthesis of various biologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also includes detailed experimental protocols for data acquisition and an expert interpretation of the expected spectral features, grounded in established principles of spectroscopic analysis of halogenated heterocyclic compounds.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized for the introduction of the 2-bromothiazole moiety into larger molecular scaffolds. The presence of two reactive bromine atoms at different positions on the thiazole ring system allows for selective functionalization, making it a valuable precursor in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, particularly other brominated thiazoles, and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 7.8 | Singlet | H-5 |
| ¹H | ~4.6 - 4.8 | Singlet | -CH₂Br |
| ¹³C | ~145 - 150 | - | C-2 |
| ¹³C | ~150 - 155 | - | C-4 |
| ¹³C | ~115 - 120 | - | C-5 |
| ¹³C | ~30 - 35 | - | -CH₂Br |
Expert Interpretation:
-
¹H NMR: The proton at the 5-position of the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region, with its chemical shift influenced by the electron-withdrawing effects of the adjacent bromine atom and the overall aromatic system. The methylene protons of the bromomethyl group (-CH₂Br) will also appear as a singlet, shifted downfield due to the deshielding effect of the attached bromine atom.
-
¹³C NMR: The carbon atoms of the thiazole ring (C-2, C-4, and C-5) will resonate in the aromatic region, with their specific chemical shifts determined by the substitution pattern. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the aliphatic region, with a downfield shift characteristic of a carbon attached to a halogen.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 2: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600, ~1450 | Medium-Weak | C=N and C=C stretching (thiazole ring) |
| ~1250 | Medium | C-N stretching |
| ~690-550 | Strong | C-Br stretching |
Expert Interpretation:
The IR spectrum is expected to show characteristic absorptions for the aromatic C-H bonds of the thiazole ring. The stretching vibrations of the C=N and C=C bonds within the ring will give rise to medium to weak bands. A strong absorption band in the lower frequency region will be indicative of the C-Br stretching vibrations from both the bromo and bromomethyl groups.[1][2][3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Abundance | Assignment |
| 256/258/260 | High | [M]⁺ (Molecular ion) |
| 177/179 | Medium | [M - Br]⁺ |
| 179/181 | Medium | [M - CH₂Br]⁺ |
| 98 | High | [C₃H₂NS]⁺ |
Expert Interpretation:
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.[6][7][8] The fragmentation is expected to proceed through the loss of a bromine radical or the bromomethyl radical, leading to the formation of characteristic fragment ions.[9][10] Further fragmentation of the thiazole ring can also be expected.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
IR Data Acquisition
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly on the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Acquisition:
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
MS Data Acquisition
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a GC-MS system can be used.
-
-
Instrument Setup:
-
Set the ionization energy (for EI) and other source parameters to optimize the signal.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragment ions.
-
For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided NMR, IR, and MS data, along with expert interpretation and detailed experimental protocols, will serve as a valuable resource for researchers working with this important synthetic intermediate. The principles outlined here can be applied to the analysis of related brominated thiazole derivatives, aiding in the rapid and accurate identification and characterization of novel compounds in the field of drug discovery and development.
References
- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-5.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Therapeutic Potential of 2-Bromo-4-(bromomethyl)thiazole Derivatives
Foreword: The Thiazole Scaffold - A Cornerstone in Modern Drug Discovery
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs with a wide array of biological activities.[1] From the potent anticancer activity of kinase inhibitors like Dasatinib to the life-saving antimicrobial effects of penicillins, the thiazole ring is a testament to the power of heterocyclic chemistry in addressing human disease. This guide focuses on a specific, highly versatile building block: 2-Bromo-4-(bromomethyl)thiazole. The dual bromine functionalities at positions 2 and on the 4-methyl group provide orthogonal reactivity, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. This document will provide an in-depth exploration of the potential therapeutic targets of derivatives synthesized from this scaffold, supported by mechanistic insights, experimental protocols, and quantitative data.
Part 1: The Strategic Advantage of the this compound Scaffold
The inherent reactivity of the C-Br and CH2-Br bonds in this compound allows for a modular approach to drug design. The bromine atom on the thiazole ring is susceptible to various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Concurrently, the bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Part 2: Key Therapeutic Targets and Mechanisms of Action
Derivatives of this compound have shown promise in targeting a range of biomolecules implicated in various pathologies. The following sections will delve into the specifics of these interactions.
Anticancer Activity: Targeting Key Signaling Cascades
Cancer remains a leading cause of mortality worldwide, and the development of targeted therapies is a paramount goal in oncology research.[1] Thiazole derivatives have emerged as a significant class of anticancer agents, often exerting their effects through the inhibition of critical signaling pathways that drive tumor growth and survival.[2]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones has been synthesized, and their anticancer activity has been evaluated.[3] One of the most potent compounds in this series, compound 4c , demonstrated significant inhibitory activity against VEGFR-2.[3]
Mechanism of Action: By binding to the ATP-binding site of the VEGFR-2 kinase domain, these thiazole derivatives can block the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis. The molecular docking studies of these compounds have shown interactions with key amino acid residues in the VEGFR-2 active site, providing a structural basis for their inhibitory activity.
Experimental Protocol: VEGFR-2 Kinase Assay
A typical protocol to assess the VEGFR-2 inhibitory activity of synthesized compounds is as follows:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Sorafenib (as a positive control)[3]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common event in many human cancers, making it an attractive target for therapeutic intervention. Novel thiazole derivatives have been designed and synthesized as PI3Kα and mTOR dual inhibitors.[4]
Mechanism of Action: These compounds are designed to bind to the ATP-binding sites of both PI3Kα and mTOR kinases. By simultaneously inhibiting these two key nodes in the signaling pathway, a more comprehensive and durable antitumor response can be achieved, potentially overcoming resistance mechanisms that may arise from the inhibition of a single target.
Quantitative Data: Anticancer Activity of Thiazole Derivatives
| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Reference |
| 4c | VEGFR-2 | 0.15 | - | [3] |
| 4c | - | 2.57 ± 0.16 | MCF-7 | [3] |
| 4c | - | 7.26 ± 0.44 | HepG2 | [3] |
| 3b | PI3Kα | Similar to alpelisib | - | [4] |
| 3e | mTOR | Weaker than dactolisib | - | [4] |
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
The rise of antibiotic resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Thiazole derivatives have a long history in this area, and recent research continues to identify promising new candidates.
The MurB enzyme is a key component of the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibiotics. Molecular docking studies have suggested that certain heteroaryl(aryl) thiazole derivatives may act as inhibitors of the E. coli MurB enzyme.[5]
Mechanism of Action: By inhibiting the MurB enzyme, these compounds would disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This would lead to a loss of cell wall integrity and ultimately, bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, suggesting that these compounds could be effective against resistant strains.
Experimental Workflow: Target Identification and Validation for Antimicrobial Thiazole Derivatives
Caption: Workflow for antimicrobial target identification.
For antifungal activity, 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi, has been identified as a potential target for thiazole derivatives through molecular docking studies.[5]
Mechanism of Action: Inhibition of this enzyme disrupts the fungal cell membrane by depleting ergosterol, leading to fungal cell death. This is the same mechanism of action as the widely used azole class of antifungal drugs, suggesting that thiazole derivatives could represent a new generation of agents in this class.
Part 3: Synthesis of Bioactive Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole core.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of derivatives from this compound, the core is already formed, and the focus is on the functionalization at the 2- and 4-positions.
General Synthetic Scheme for 2,4-Disubstituted Thiazole Derivatives
A common strategy involves the initial synthesis of a 2-amino-4-arylthiazole, which can then be further modified. For example, the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives proceeds via the reaction of p-bromoacetophenone with thiourea in the presence of iodine.[6] The resulting 2-aminothiazole can then be reacted with various aromatic aldehydes to form Schiff bases, which are versatile intermediates for further derivatization.[6]
Synthetic Pathway for 4-(4-bromophenyl)-thiazol-2-amine Derivatives
Caption: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives.
Part 4: Future Directions and Conclusion
The derivatives of this compound represent a rich and largely untapped source of potential therapeutic agents. The synthetic versatility of this scaffold allows for the creation of large and diverse chemical libraries, which can be screened against a wide range of biological targets. The promising results in the areas of anticancer and antimicrobial research highlighted in this guide underscore the need for continued investigation.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 2- and 4-positions to optimize potency and selectivity for the identified targets.
-
Mechanism of Action Elucidation: Moving beyond in silico predictions and performing rigorous biochemical and cell-based assays to definitively identify the molecular targets and pathways affected by these compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-like potential.
References
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
-
review-of-the-synthesis-and-biological-activity-of-thiazoles - Ask this paper | Bohrium. (2020-12-06). Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. (2025-08-26). Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. (2019-04-23). Available at: [Link]
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Methodological & Application
synthesis of thiazole derivatives using 2-Bromo-4-(bromomethyl)thiazole
An Application Guide to the Synthesis of Thiazole Derivatives Using 2-Bromo-4-(bromomethyl)thiazole
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This application note provides a detailed guide for researchers and drug development professionals on leveraging the bifunctional building block, this compound, for the synthesis of diverse thiazole derivatives. We explore the molecule's differential reactivity, presenting protocols for selective functionalization at both the C4-methyl and C2 positions. This guide offers step-by-step procedures for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, troubleshooting advice, and visual workflows to empower chemists in the rapid generation of novel chemical entities for screening and lead optimization.
Introduction: The Strategic Value of this compound
Thiazole derivatives exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The strategic synthesis of libraries of these compounds is therefore a critical task in modern drug discovery. The starting material, this compound, is an exceptionally valuable scaffold due to its two distinct electrophilic sites, each with orthogonal reactivity.
-
C4-(Bromomethyl) Group: This site behaves as a highly reactive alkyl halide. The bromine is readily displaced by a wide range of nucleophiles via an SN2 mechanism under mild conditions.
-
C2-Bromo Group: This site is a heteroaryl halide. Its reactivity is significantly lower, and functionalization typically requires more forcing conditions, most commonly transition-metal-catalyzed cross-coupling reactions.[5][6]
This inherent difference in reactivity allows for a sequential and controlled approach to molecular elaboration, making it possible to build complex molecules with precision.
Caption: Differential reactivity of this compound.
Chapter 1: Selective Nucleophilic Substitution at the 4-(Bromomethyl) Position
The primary and most facile transformation of this compound involves the displacement of the methyl bromide. This reaction proceeds readily at or slightly above room temperature, leaving the more stable 2-bromo position untouched for potential future modifications.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They effectively solvate the reagents without interfering with the nucleophilic attack, promoting a clean SN2 reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often included when reacting with acidic nucleophiles (e.g., phenols, thiols, or amine hydrochlorides) to deprotonate them in situ, generating the active nucleophile. For neutral amines, a base acts as a scavenger for the HBr byproduct.
-
Temperature: Reactions are typically run between room temperature (20-25°C) and 60°C. Higher temperatures can lead to side reactions and are generally unnecessary due to the high reactivity of the substrate.
Protocol 1.1: Synthesis of 2-Bromo-4-(aminomethyl)thiazole Derivatives
This protocol describes the reaction with a generic secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to the thiazole)
-
Ethyl acetate (EtOAc) and Brine for workup
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add the secondary amine (2.2 eq) followed by anhydrous potassium carbonate (2.5 eq). The excess amine and base ensure the reaction goes to completion and neutralizes the HBr formed.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-4-(aminomethyl)thiazole derivative.
Data Presentation: Representative Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | K₂CO₃ | MeCN | 25 | 4 | 90-95 |
| Diethylamine | Et₃N | THF | 25 | 6 | 85-90 |
| Phenol | K₂CO₃ | DMF | 50 | 8 | 80-88 |
| 4-Methoxythiophenol | Cs₂CO₃ | MeCN | 25 | 3 | >95 |
Chapter 2: Palladium-Catalyzed Cross-Coupling at the 2-Bromo Position
Once the C4-position is functionalized, the C2-bromo group becomes the target for diversification. Palladium-catalyzed cross-coupling reactions are the premier method for forming new carbon-carbon and carbon-nitrogen bonds at this position.[7][8][9]
Expertise & Experience: Why This Works
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
-
Catalyst System: A palladium(0) source (or a Pd(II) precatalyst that is reduced in situ) is essential. The choice of phosphine ligand is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaryl halides like 2-bromothiazole, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote efficient oxidative addition.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. Therefore, all reagents and solvents must be thoroughly degassed, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
Protocol 2.1: Suzuki-Miyaura Coupling for Arylation
This protocol details the coupling of a 2-bromothiazole intermediate with an arylboronic acid.
Materials:
-
2-Bromo-4-(substituted-methyl)thiazole (from Chapter 1) (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Reagents for workup and purification as in Protocol 1.1
Procedure:
-
To a Schlenk flask, add the 2-bromothiazole derivative (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the 2-aryl-4-(substituted-methyl)thiazole product.
Chapter 3: A Sequential Functionalization Workflow
The true synthetic power of this compound is realized when these two distinct reactions are used in sequence to rapidly build a library of analogs.
Caption: A typical sequential functionalization workflow.
This two-step process allows for combinatorial library synthesis. One can react the starting material with a panel of 10 different amines (Step 1) and then react each of those 10 intermediates with a panel of 10 different boronic acids (Step 2) to generate a 100-compound library from a single, unified route.
Chapter 4: Best Practices and Troubleshooting
-
Reactivity Order: Always perform the nucleophilic substitution at the C4-methyl position first. The mild conditions required will not affect the C2-bromo group. Attempting a palladium coupling first risks side reactions with the highly reactive bromomethyl group.
-
Troubleshooting Suzuki Coupling:
-
No Reaction: Ensure the catalyst is active and the system is truly anaerobic. Check that the base is sufficiently strong and soluble. Consider a different ligand/palladium source (e.g., Pd₂(dba)₃ with SPhos).
-
Debromination: If the starting material is consumed but only the debrominated product is observed, this suggests premature protonolysis of the organopalladium intermediate. Ensure the reaction is anhydrous (except for the aqueous base) and that the boronic acid is of high quality.
-
Homocoupling: Formation of biaryl from the boronic acid can occur. Using a slight excess, but not a large excess, of the boronic acid can mitigate this.
-
-
Purification Challenges: Thiazole derivatives, especially those containing basic nitrogen atoms, can be challenging to purify via silica gel chromatography due to tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can help produce sharper peaks and better separation.
Conclusion
This compound is a potent and versatile building block for constructing diverse libraries of thiazole derivatives. By understanding and exploiting the orthogonal reactivity of its two bromine substituents, medicinal chemists can employ a logical and efficient sequential functionalization strategy. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute syntheses that will accelerate the discovery of new therapeutic agents.
References
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- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- A review on thiazole based compounds & it's pharmacological activities. (2024). Innovare Academic Sciences.
- Thiazole derivatives: prospectives and biological applic
- C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Cross-coupling reaction. (n.d.). Wikipedia.
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemoselective Functionalization of 2-Bromo-4-(bromomethyl)thiazole
Authored by: A Senior Application Scientist
Introduction:
2-Bromo-4-(bromomethyl)thiazole is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The unique value of this compound lies in its possession of two distinct and orthogonally reactive electrophilic centers. This bifunctional nature allows for sequential and site-selective nucleophilic substitution reactions, enabling the synthesis of complex, densely functionalized thiazole derivatives.
This guide provides a detailed analysis of the reactivity of this substrate and offers robust protocols for its selective modification. We will explore the underlying principles that govern its chemoselectivity and provide step-by-step methodologies for predictable and high-yield synthesis.
Reactivity Analysis: A Tale of Two Electrophiles
The synthetic utility of this compound is dictated by the differential reactivity of its two carbon-bromine bonds. Understanding the electronic and steric environment of each site is paramount for achieving selective functionalization.
Caption: Two distinct electrophilic sites on the thiazole scaffold.
Site 1: The Highly Reactive Bromomethyl Group (C4-CH₂Br)
The bromomethyl group at the C4 position is an sp³-hybridized carbon. Its reactivity is analogous to that of a benzylic halide.[3] This high reactivity stems from the ability of the adjacent thiazole ring to stabilize the transition state of an Sₙ2 reaction. The reaction at this site is typically rapid and can be achieved under mild conditions with a wide range of soft and hard nucleophiles.
-
Mechanism: The reaction proceeds via a concerted, one-step Sₙ2 mechanism.[4][5] The nucleophile performs a "backside attack" on the methylene carbon, displacing the bromide leaving group and resulting in an inversion of stereochemistry (though this is not relevant for the achiral -CH₂Br group).[4][6]
-
Kinetics: The reaction rate is second-order, dependent on the concentration of both the thiazole substrate and the nucleophile (Rate = k[Thiazole][Nu⁻]).[5]
-
Conditions: These reactions are often performed at or below room temperature using a stoichiometric amount of the nucleophile and a non-nucleophilic base (if the nucleophile is protonated, e.g., R-SH or R₂NH) in a polar aprotic solvent like DMF, THF, or Acetonitrile.
Caption: Concerted Sₙ2 reaction at the C4-bromomethyl group.
Site 2: The Less Reactive 2-Bromo Position (C2-Br)
The bromine atom at the C2 position is attached to an sp²-hybridized carbon of the aromatic thiazole ring. This C-Br bond is significantly stronger and less susceptible to simple nucleophilic substitution.
-
Mechanism: Substitution at this site typically requires forcing conditions and proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[7] This pathway is facilitated by the electron-withdrawing nature of the ring nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex).[7] However, compared to the Sₙ2 reaction at the bromomethyl group, the SₙAr pathway has a much higher activation energy.
-
Alternative Mechanisms: For a broader range of nucleophiles, particularly C-based nucleophiles, this position is ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings.[8] These reactions offer a powerful and versatile method for C-C bond formation.
-
Conditions: SₙAr reactions typically require high temperatures (often >100 °C) and a strong base. Cross-coupling reactions require a palladium or other transition metal catalyst, a suitable ligand, and a base.
Protocols for Selective Substitution
The significant difference in activation energy between the Sₙ2 reaction at the C4-CH₂Br group and substitution at the C2-Br position is the foundation for achieving chemoselectivity. By carefully controlling the reaction conditions, one can functionalize each site independently.
Protocol 1: Selective Sₙ2 Substitution at the C4-(bromomethyl) Position
This protocol describes the selective reaction of a thiol nucleophile with the C4-(bromomethyl) group, leaving the C2-bromo position intact.
Workflow Diagram:
Caption: Experimental workflow for selective C4-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired nucleophile (e.g., Thiophenol, 1.1 eq).
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes. The base deprotonates the thiol in situ to form the more nucleophilic thiolate.
-
Causality Note: Using a mild base like K₂CO₃ prevents potential side reactions that might occur with stronger bases. Portion-wise addition at 0 °C helps to control any exotherm.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material typically occurs within 1-4 hours.
-
Self-Validation: TLC allows for confirmation that the starting material is consumed and a single, new, less polar product has been formed, validating the reaction's completion and selectivity.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Subsequent Cross-Coupling at the C2-Bromo Position
This protocol uses the product from Protocol 1, 2-Bromo-4-((phenylthio)methyl)thiazole, and functionalizes the C2 position via a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the C4-substituted thiazole from Protocol 1 (1.0 eq), the desired boronic acid (e.g., Phenylboronic acid, 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1 ratio, approx. 0.1 M).
-
Causality Note: Degassing the solvent (by bubbling with N₂ or Ar for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. The reaction can be performed using conventional heating with an oil bath or via microwave irradiation for accelerated reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the final di-substituted product, 2-Phenyl-4-((phenylthio)methyl)thiazole.
Summary of Reaction Conditions
The following table summarizes the typical conditions required for selective functionalization at each site.
| Feature | Site 1: C4-(bromomethyl) Group | Site 2: C2-Bromo Group |
| Reaction Type | Sₙ2 Nucleophilic Substitution | SₙAr or Pd-Catalyzed Cross-Coupling[8] |
| Typical Nucleophiles | R-NH₂, R-SH, R-OH, N₃⁻, CN⁻ | Amines, Thiols (SₙAr); Boronic Acids, Stannanes (Coupling) |
| Temperature | 0 °C to Room Temperature | 80 °C to >120 °C |
| Base | Mild, non-nucleophilic (K₂CO₃, Et₃N) | Strong (NaH, K₂CO₃, Cs₂CO₃) |
| Catalyst | Not required | Often required (e.g., Pd(PPh₃)₄, CuI) |
| Solvent | Polar Aprotic (DMF, Acetonitrile, THF) | Polar Aprotic (DMF, Dioxane, NMP) |
| Reaction Time | 1 - 6 hours | 4 - 24 hours |
References
- BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- BenchChem. (n.d.). 2-(Bromomethyl)-4-methyl-1,3-thiazole.
-
Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 348-356. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Popiolek, R., & Kosikowska, U. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6201. [Link]
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Shafiee, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4837. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Thorsten, B., et al. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(15), 5342-5349. [Link]
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Application Notes and Protocols for the Chemoselective Suzuki Coupling of 2-Bromo-4-(bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-4-(bromomethyl)thiazoles
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for various functional groups and engage in crucial hydrogen bonding interactions makes it a privileged scaffold. The 2-arylthiazole framework, in particular, is of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of C-C bonds, enabling the synthesis of these valuable 2-arylthiazole derivatives.[1]
This application note provides a comprehensive guide to the chemoselective Suzuki coupling of 2-bromo-4-(bromomethyl)thiazole. This substrate presents a unique challenge due to the presence of two distinct carbon-bromine bonds: a C(sp²)-Br bond at the 2-position of the thiazole ring and a C(sp³)-Br bond in the bromomethyl group at the 4-position. The protocols outlined herein are designed to selectively activate the C(sp²)-Br bond, leaving the reactive bromomethyl handle intact for subsequent functionalization, a crucial step in many drug discovery programs.
The Principle of Chemoselectivity: A Mechanistic Rationale
The success of a selective Suzuki coupling on this compound hinges on the differential reactivity of the two C-Br bonds towards the palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the organic halide.[2]
In the case of this compound, the oxidative addition of palladium is significantly faster at the C(sp²)-Br bond of the thiazole ring than at the C(sp³)-Br bond of the bromomethyl group. This selectivity is attributed to the higher bond strength of the C(sp³)-Br bond and the more favorable orbital interactions for the insertion of palladium into the C(sp²)-Br bond. This inherent difference in reactivity forms the basis for the chemoselective protocols described below.
The Suzuki-Miyaura Catalytic Cycle
Sources
Sonogashira reaction conditions for 2-Bromo-4-(bromomethyl)thiazole
Application Note & Protocol
Topic: Chemoselective Sonogashira Reaction for the Synthesis of 2-Alkynyl-4-(bromomethyl)thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Alkynylation of a Bifunctional Thiazole Scaffold
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide has proven indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[2][3]
This guide focuses on a particularly valuable yet challenging substrate: 2-Bromo-4-(bromomethyl)thiazole . This molecule is a bifunctional building block of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold in many bioactive compounds, while the two distinct carbon-bromine bonds—an sp²-hybridized C-Br at the reactive C2 position and an sp³-hybridized C-Br on the exocyclic methyl group—offer orthogonal handles for sequential functionalization.
The primary challenge lies in achieving chemoselectivity . The goal is to perform the Sonogashira coupling exclusively at the C2-bromo position while preserving the integrity of the highly reactive bromomethyl group. This benzylic-like bromide is susceptible to nucleophilic substitution and other competing pathways under typical cross-coupling conditions. This document provides a deep dive into the mechanistic considerations, a robust experimental protocol, and a troubleshooting guide to successfully navigate this selective transformation.
Mechanistic Pillars of the Sonogashira Reaction
A thorough understanding of the reaction mechanism is critical to controlling the chemoselectivity. The process operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5]
The Dual Catalytic Cycle
-
Palladium Cycle : The cycle begins with the active Palladium(0) species, which undergoes oxidative addition into the aryl-bromide bond (the C(sp²)-Br bond of the thiazole). This is often the rate-limiting step and forms a Pd(II) intermediate.[1]
-
Copper Cycle : Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[5]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is the crucial step where the new C-C bond is poised to form.[4]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated thiazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
The Copper-Free Variant
While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[1][6] This side reaction is particularly problematic in the presence of oxygen.[7] Copper-free Sonogashira protocols have been developed to circumvent this issue.[3][8] In these systems, the base (often a strong amine) is believed to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center directly, albeit often requiring slightly more forcing conditions or specialized ligands.[5] For a substrate with a sensitive functional group like a bromomethyl, a copper-free system can be advantageous to minimize potential side reactions and simplify purification.
Strategic Considerations for this compound
Achieving chemoselectivity requires careful tuning of reaction parameters to favor coupling at the C(sp²)-Br bond over any reaction at the C(sp³)-Br bond.
-
Reactivity Hierarchy : The oxidative addition step of the palladium cycle is significantly more favorable for C(sp²)-X bonds than C(sp³)-X bonds under standard Sonogashira conditions.[1][9] The general reactivity order is Ar-I > Ar-Br >> Ar-Cl.[9] The C(sp³)-Br bond of the bromomethyl group is not expected to readily undergo oxidative addition with the Pd(0) catalyst.
-
Primary Side Reaction : The main threat to the bromomethyl group is not a competing Sonogashira reaction but rather a simple Sₙ2 nucleophilic substitution . Potential nucleophiles in the reaction mixture include:
-
The amine base (e.g., triethylamine, pyrrolidine).
-
The copper acetylide or palladium acetylide intermediate.
-
The deprotonated terminal alkyne.
-
-
Minimizing Sₙ2 Attack : To preserve the bromomethyl moiety, reaction conditions must be chosen to disfavor nucleophilic substitution. This can be achieved by:
-
Lowering Reaction Temperature : Sₙ2 reactions are kinetically sensitive to temperature. Running the reaction at room temperature or with minimal heating is crucial.[1]
-
Selecting the Base : Using a sterically hindered, non-nucleophilic base is paramount. Diisopropylethylamine (DIPEA) is a superior choice to triethylamine (TEA). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in copper-free protocols.[10]
-
Controlling Stoichiometry : Using a minimal excess of the alkyne (e.g., 1.1-1.2 equivalents) can reduce the concentration of free acetylide available for side reactions.
-
Recommended Protocols & Optimization Workflow
Two primary protocols are presented: a classic copper-co-catalyzed method and a recommended copper-free alternative designed for enhanced chemoselectivity.
Table 1: Comparative Reaction Conditions
| Parameter | Protocol A: Classic Cu-Catalyzed | Protocol B: Recommended Cu-Free | Rationale for Protocol B |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) | Pd(0) source avoids in-situ reduction step; dppf ligand can enhance stability.[11] |
| Cu Co-catalyst | CuI (4-10 mol%) | None | Avoids alkyne homocoupling and potential Cu-mediated side reactions.[1][8] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or K₃PO₄ | Bulky, non-nucleophilic base minimizes Sₙ2 attack on the bromomethyl group.[12] |
| Solvent | THF or Toluene | Degassed THF or DMF | Common, reliable solvents for cross-coupling.[11] |
| Temperature | Room Temperature to 40°C | Room Temperature | Mild temperature is critical to preserve the C(sp³)-Br bond.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and alkyne homocoupling.[6] |
Detailed Experimental Protocol (Protocol B - Copper-Free)
This protocol is designed to maximize chemoselectivity for the C2-alkynylation.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen) supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask under a positive pressure of argon, add this compound and Pd(PPh₃)₄.
-
Solvent & Reagent Addition : Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF via cannula or syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Add the DIPEA via syringe, followed by the dropwise addition of the terminal alkyne.
-
Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours, spotting against the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with a saturated aqueous solution of NH₄Cl (to remove the amine salt) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2-alkynyl-4-(bromomethyl)thiazole.
Optimization Workflow
If the initial reaction provides low yield or significant byproducts, a systematic optimization approach is necessary.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low product yield | 1. Inactive palladium catalyst.[9]2. Poor quality or wet reagents/solvents.3. Reaction temperature is too low for the specific substrate combination.[11] | 1. Use a fresh batch of catalyst stored under inert gas.2. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.3. Cautiously increase the temperature to 40°C, monitoring for side product formation. Consider a more active ligand system like PdCl₂(dppf). |
| Significant alkyne homocoupling (diyne byproduct) | 1. Presence of oxygen in the reaction.[6]2. (If using Protocol A) Copper(I) catalyst is promoting Glaser coupling.[7] | 1. Improve the degassing procedure (e.g., three freeze-pump-thaw cycles). Maintain a positive inert gas pressure throughout.2. Switch to the copper-free protocol (Protocol B). |
| Byproducts related to the bromomethyl group | 1. The amine base is acting as a nucleophile.2. Reaction temperature is too high, accelerating Sₙ2 reaction.3. High concentration of acetylide. | 1. Ensure a sterically hindered base (DIPEA) is used. If problems persist, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[10]2. Maintain the reaction at room temperature.3. Use no more than 1.2 equivalents of the alkyne. |
| Formation of black precipitate (Palladium Black) | 1. Decomposition of the Pd(0) catalyst.[9]2. Impurities in the starting materials or solvent.3. Inappropriate solvent choice (e.g., THF can sometimes promote this).[13] | 1. Ensure the reaction is strictly anaerobic. Consider using a more robust ligand that stabilizes the palladium center (e.g., dppf).2. Purify starting materials if their quality is suspect.3. Switch solvent to DMF or toluene. |
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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ACS Publications. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
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NIH National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Sustainable Chemistry & Engineering. [Link]
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RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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NIH National Center for Biotechnology Information. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. [Link]
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NIH National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
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-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
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The Royal Society of Chemistry. (2013). Pd-catalyzed chemoselective threefold cross-coupling of triarylbismuths with benzylic bromides. RSC Advances. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
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ResearchGate. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
ACS Publications. (2021). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
-
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-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
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ACS Publications. (2002). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters. [Link]
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ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
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NIH National Center for Biotechnology Information. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
-
ResearchGate. (2021). Cu‐catalyzed C(sp³)−C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. [Link]
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NIH National Center for Biotechnology Information. (2010). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition. [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link]
-
ACS Publications. (2004). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
-
Wipf Group, University of Pittsburgh. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
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Application Notes and Protocols for the Preparation of Antiviral Compounds from 2-Bromo-4-(bromomethyl)thiazole
For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Introduction: The Thiazole Scaffold as a Privileged Structure in Antiviral Research
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and, notably, antiviral properties.[1][2] Several clinically approved drugs feature a thiazole core, underscoring its importance in drug design and development.[3] The ongoing challenge of emerging viral threats and the development of drug resistance necessitates the continuous exploration of novel antiviral agents.[4]
This document provides detailed application notes and protocols for the synthesis of potential antiviral compounds utilizing 2-bromo-4-(bromomethyl)thiazole as a versatile and reactive starting material. This bifunctional thiazole derivative offers two distinct reaction sites: the C2-bromo position, which can be functionalized through various cross-coupling reactions, and the highly reactive bromomethyl group at the C4 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of a diverse library of thiazole-containing molecules for antiviral screening.
Core Synthetic Strategy: Leveraging the Reactivity of this compound
The primary synthetic strategies detailed herein focus on the sequential functionalization of the this compound core. The bromomethyl group serves as an excellent electrophilic handle for the introduction of various side chains via nucleophilic substitution. Subsequently, the less reactive 2-bromo position can be modified to further elaborate the molecular structure, leading to compounds with diverse physicochemical and pharmacological properties. A particularly fruitful approach involves the reaction of the bromomethyl group with a thioamide-containing nucleophile, followed by an intramolecular cyclization to form a second thiazole ring, yielding a bithiazole scaffold known to be associated with antiviral activity.[5]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of antiviral compounds from this compound.
Part 1: Synthesis of Bithiazole Derivatives via Hantzsch Thiazole Synthesis
This protocol details the synthesis of a bithiazole scaffold, a structural motif found in several compounds with demonstrated antiviral properties. The synthesis proceeds through a nucleophilic attack of a thioamide on the bromomethyl group of this compound, followed by a Hantzsch-type cyclization to form the second thiazole ring.[5]
Experimental Protocol 1: Synthesis of a 2,4'-Bithiazole Derivative
Reaction Scheme:
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-(bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-4-(bromomethyl)thiazole in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous pharmacologically active compounds, lending its unique electronic and structural properties to a diverse array of therapeutic agents.[1][2] Among the myriad of functionalized thiazoles, this compound stands out as a highly versatile and valuable synthetic intermediate. Its strategic placement of two reactive bromine atoms—one on the aromatic ring and one on the methyl group—renders it a powerful building block for the construction of complex molecular scaffolds. The differential reactivity of these two positions allows for selective and sequential chemical modifications, making it a prized reagent in the synthesis of novel drug candidates. This guide provides a comprehensive overview of a robust and scalable two-step synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step protocols, safety considerations, and analytical characterization.
Synthetic Strategy: A Two-Step Approach
The large-scale synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the intermediate, 2-bromo-4-methylthiazole, followed by the selective bromination of the methyl group.
Overall Reaction Scheme:
A two-step synthetic route to this compound.
Part 1: Synthesis of 2-Bromo-4-methylthiazole via Sandmeyer-Type Reaction
The initial step involves the conversion of the readily available 2-amino-4-methylthiazole to 2-bromo-4-methylthiazole. The Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides, provides a reliable and scalable method for this transformation.[3][4][5]
Chemical Principles and Causality
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine, followed by a copper(I)-catalyzed substitution with a halide.[4] The choice of a Sandmeyer-type reaction is predicated on its high efficiency and applicability to heteroaromatic amines. The use of copper(I) bromide is crucial for the displacement of the diazonium group with a bromine atom.[3]
Mechanism of the Sandmeyer-type bromination.
Large-Scale Protocol: Synthesis of 2-Bromo-4-methylthiazole
This protocol is a proposed large-scale adaptation based on established Sandmeyer reaction principles.[3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-methylthiazole | 114.17 | 1.00 kg | 8.76 |
| Hydrobromic Acid (48%) | 80.91 | 4.00 L | ~35.0 |
| Sodium Nitrite | 69.00 | 665 g | 9.64 |
| Copper(I) Bromide | 143.45 | 1.50 kg | 10.46 |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, charge a 10 L jacketed reactor with 4.00 L of 48% hydrobromic acid.
-
Cool the acid to -5 °C to 0 °C with constant stirring.
-
Slowly add 1.00 kg of 2-amino-4-methylthiazole to the cold acid. Stir until a homogenous slurry is formed.
-
In a separate vessel, dissolve 665 g of sodium nitrite in 1.5 L of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 20 L jacketed reactor, prepare a solution of 1.50 kg of copper(I) bromide in 3.0 L of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution over 2-3 hours, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a large separatory funnel and extract with dichloromethane (3 x 2 L).
-
Combine the organic layers and wash with deionized water (2 x 2 L), followed by saturated sodium bicarbonate solution (2 x 2 L) to neutralize any remaining acid, and finally with brine (1 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methylthiazole.
-
Purify the crude product by vacuum distillation to yield pure 2-bromo-4-methylthiazole as a liquid.[6]
-
Part 2: Synthesis of this compound via Free-Radical Bromination
The second and final step is the selective bromination of the methyl group at the 4-position of 2-bromo-4-methylthiazole. This is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source.[7]
Chemical Principles and Causality
Free-radical bromination is a highly regioselective reaction, favoring the substitution of hydrogens on carbons that form the most stable radical intermediates.[8] The methyl group on the thiazole ring is analogous to a benzylic position, and the resulting radical is stabilized by resonance with the aromatic ring. NBS is the preferred reagent for this transformation on a large scale as it is a solid and safer to handle than liquid bromine.[7] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light.
Mechanism of free-radical bromination with NBS.
Large-Scale Protocol: Synthesis of this compound
This protocol is a proposed large-scale procedure based on established free-radical bromination methodologies.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4-methylthiazole | 178.05 | 1.00 kg | 5.62 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 kg | 5.90 |
| Benzoyl Peroxide (BPO) | 242.23 | 50 g | 0.21 |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | - | 10 L | - |
| Saturated Sodium Thiosulfate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Hexanes | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1.00 kg of 2-bromo-4-methylthiazole and 10 L of carbon tetrachloride (or a safer alternative like acetonitrile).
-
Add 1.05 kg of N-bromosuccinimide and 50 g of benzoyl peroxide to the reactor.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 2 L) to quench any remaining bromine, followed by deionized water (2 x 2 L) and brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes).[1]
-
Safety and Hazard Management
The synthesis of this compound involves hazardous materials and reactions that require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Carbon tetrachloride is a known carcinogen and is toxic. If used, handle with extreme caution and consider substituting with a safer solvent like acetonitrile.
-
Exothermic Reactions: The Sandmeyer reaction and the free-radical bromination can be exothermic. Ensure proper cooling and slow addition of reagents to control the reaction temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the bromomethyl protons (-CH₂Br) around δ 4.6-4.8 ppm, a singlet for the thiazole proton at the 5-position around δ 7.3-7.5 ppm, and a singlet for the methyl protons of any unreacted starting material around δ 2.4-2.5 ppm.[9]
-
¹³C NMR: The carbon NMR will show distinct signals for the four carbon atoms of the thiazole ring and the bromomethyl carbon.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio). This will result in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the identity of the product and detecting any impurities.
-
Conclusion
The two-step synthetic route detailed in this guide provides a robust and scalable method for the production of this compound, a key intermediate in pharmaceutical research and development. By understanding the underlying chemical principles and adhering to the outlined protocols and safety precautions, researchers can confidently and efficiently synthesize this valuable compound for their drug discovery programs.
References
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Siméon, F., Comtat, M., & Cousse, H. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 72(15), 5883-5886. [Link]
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Royal Society of Chemistry. (2020). d4ob01725k1.pdf. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
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PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-4-methyl-1,3-thiazole (C4H4BrNS). Retrieved from [Link]
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LookChem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link]
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Khan, A. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2873. [Link]
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ResearchGate. (2017). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]
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Singh, A., et al. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of Organic Chemistry, 85(5), 3543-3551. [Link]
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Mondal, S., & Ghorai, P. (2020). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances, 10(59), 35914-35920. [Link]
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ResearchGate. (2014). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2-(3-methyl-1-oxobutyl)-[3][10]-thiazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Bioactive Molecules from 2-Bromo-4-(bromomethyl)thiazole
Introduction: The Thiazole Scaffold and the Unique Utility of a Bifunctional Building Block
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural products and a significant number of FDA-approved drugs, including the antimicrobial sulfathiazole, the anti-cancer agent dasatinib, and vitamin B1 (thiamine).[1][2] The thiazole nucleus imparts favorable pharmacokinetic properties and serves as a versatile anchor for interacting with various biological targets, leading to a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4][5]
Among the vast array of thiazole-based starting materials, 2-Bromo-4-(bromomethyl)thiazole stands out as a particularly powerful and versatile building block for drug discovery. Its utility stems from its bifunctional nature, presenting two distinct and orthogonally reactive bromine-substituted sites:
-
A C4-Bromomethyl Group: This site is highly activated towards nucleophilic substitution (SN2) reactions, behaving similarly to a benzylic bromide.
-
A C2-Bromo Group: This site is an excellent handle for transition metal-catalyzed cross-coupling reactions, facilitated by the electron-deficient nature of the C2 position on the thiazole ring.[6]
This differential reactivity allows for a controlled, stepwise elaboration of the thiazole core, enabling the systematic construction of complex molecular architectures and the rapid generation of compound libraries for biological screening. This guide provides an in-depth exploration of the synthetic strategies, field-proven protocols, and applications of this compound in the synthesis of bioactive molecules.
Core Synthetic Strategies: A Logic-Driven Approach
The synthetic utility of this compound is best understood through three core strategies that leverage the distinct reactivity of its two electrophilic centers. The choice of strategy is dictated by the desired final structure and the need for synthetic efficiency.
Strategy 1: Selective Nucleophilic Substitution at the C4-Methyl Position
The most direct transformation involves the selective functionalization of the bromomethyl group. This position is significantly more reactive towards nucleophiles than the C2-bromo position due to the lower energy barrier for an SN2 transition state. This pathway is the preferred method for introducing linkers or pharmacophores via heteroatom connections (S, N, O).
Causality Behind Experimental Choices:
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal as they solvate the cation of the base without interfering with the nucleophile.
-
Bases: A mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is typically used. The base deprotonates the nucleophile (e.g., a thiol or amine) in situ, preventing the formation of hydrohalide salts that could lead to unwanted side reactions.
-
Temperature: Reactions are often conducted at room temperature or with gentle heating (40-60 °C) to ensure selectivity and prevent degradation of the starting material.
This strategy is fundamental for attaching the thiazole core to various molecular fragments, as illustrated in the workflow below.
Caption: Workflow for C2 cross-coupling reactions.
Strategy 3: Sequential Orthogonal Synthesis for Maximum Diversity
The true power of this compound is realized when both reactive sites are functionalized in a deliberate, stepwise manner. The significant difference in reactivity allows for a highly controlled, orthogonal synthetic sequence.
The Logical Order of Operations:
-
First, Nucleophilic Substitution: The C4-bromomethyl group is addressed first under mild basic conditions. This reaction is high-yielding and clean, and the resulting thioether, amine, or ether is typically stable to the conditions of the subsequent cross-coupling reaction.
-
Second, Cross-Coupling: The intermediate, now functionalized at the C4-methyl position, is subjected to palladium-catalyzed cross-coupling to modify the C2 position.
Attempting the reverse order is ill-advised. The organometallic reagents and basic conditions used in cross-coupling could react with the C4-bromomethyl group, while nucleophiles used in the first step could potentially poison the palladium catalyst. Following the correct sequence is paramount for achieving high yields and purity.
Caption: Sequential workflow for synthesizing 2,4-disubstituted thiazoles.
Applications in Bioactive Molecule Synthesis
The synthetic strategies detailed above have been successfully employed to generate a wide array of molecules with significant biological activities. The ability to independently vary the substituents at the C2 and C4 positions allows for fine-tuning of a compound's structure-activity relationship (SAR).
| Target Molecule Class | Synthetic Strategy Employed | Resulting Biological Activity |
| Thiazolyl Thioethers | Strategy 1 | Antimicrobial, Anticancer [5][7] |
| Thiazolyl Amines | Strategy 1 | Kinase Inhibitors, Antiviral |
| 2-Aryl/Heteroaryl Thiazoles | Strategy 2 & 3 | Anti-inflammatory, Anticancer [3][8] |
| Bis-thiazoles | Strategy 2 & 3 | Potent Cytotoxic Agents [9][10] |
| Complex Hybrids | Strategy 3 | Multi-targeted agents (e.g., antimicrobial and anticancer) [4][5] |
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for a wide range of substrates. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a reactive electrophile and should be handled with care.
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
Objective: To synthesize a 2-bromo-4-((alkyl/arylthio)methyl)thiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Thiol (R-SH) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the thiolate anion.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the bromothiazole dropwise to the stirring reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-aryl-4-(bromomethyl)thiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (R-B(OH)₂) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive flow of inert gas.
-
Add the degassed solvent system (Toluene:Water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl derivative.
Protocol 3: Two-Step Sequential Synthesis of a 2-Aryl-4-((alkylthio)methyl)thiazole
Objective: To demonstrate the sequential functionalization of both bromine sites.
Step A: Synthesis of 2-Bromo-4-((ethylthio)methyl)thiazole
-
Follow Protocol 1 , using ethanethiol (1.1 eq) as the nucleophile.
-
After purification, characterize the intermediate product to confirm its structure before proceeding.
Step B: Suzuki Coupling of the Intermediate
-
Use the product from Step A (1.0 eq) as the starting material in Protocol 2 .
-
Select a desired arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq).
-
Execute the Suzuki-Miyaura coupling as described in Protocol 2.
-
Purify the final product by column chromatography to obtain the 2-aryl-4-((ethylthio)methyl)thiazole.
Conclusion and Future Outlook
This compound is an exemplary scaffold for modern medicinal chemistry, offering two orthogonally addressable sites for molecular elaboration. The logical, stepwise functionalization through nucleophilic substitution and cross-coupling reactions provides a reliable and versatile platform for creating diverse libraries of bioactive compounds. The protocols and strategies outlined in this guide serve as a robust foundation for researchers aiming to leverage this powerful building block in their drug discovery programs. Future applications will undoubtedly see this scaffold incorporated into more complex therapeutic modalities, such as targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), where its bifunctional nature can be used to link targeting moieties and payload molecules.
References
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Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. Retrieved January 16, 2026, from [Link]
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Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2020). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (1945). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2020). Molecules. Retrieved January 16, 2026, from [Link]
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- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(bromomethyl)thiazole
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-4-(bromomethyl)thiazole. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our aim is to equip you with the expertise to navigate the nuances of this synthesis, ensuring higher yields, purity, and safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis, which is typically a Wohl-Ziegler radical bromination of 2-bromo-4-methylthiazole, are often due to suboptimal reaction conditions or the prevalence of side reactions.[1][2][3] Let's break down the common culprits:
-
Incomplete Reaction: The radical chain reaction may not have gone to completion. This can be due to insufficient initiator, low reaction temperature, or a short reaction time.
-
Side Reactions: The most significant cause of low yield is the formation of undesired byproducts. The primary side reactions are over-bromination of the methyl group to form 2-bromo-4-(dibromomethyl)thiazole, and electrophilic bromination of the thiazole ring at the 5-position to yield 2,5-dibromo-4-methylthiazole.[4][5]
-
Poor Quality Reagents: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture. It's crucial to use freshly recrystallized NBS for best results.[3] Similarly, the purity of your starting material, 2-bromo-4-methylthiazole, is critical.
-
Hydrolysis: The product, a benzylic-type bromide, is susceptible to hydrolysis. Exposure to water during workup or purification can convert it to the corresponding alcohol, 2-bromo-4-(hydroxymethyl)thiazole.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
NBS Stoichiometry: Use a precise stoichiometry of NBS, typically 1.0 to 1.1 equivalents. An excess of NBS significantly increases the likelihood of over-bromination.
-
Initiator Concentration: Employ a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Temperature Control: Maintain a steady reflux temperature. Too high a temperature can promote side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed. The insoluble succinimide byproduct will float to the surface of solvents like carbon tetrachloride, which can also indicate the reaction's completion.[2]
-
-
Ensure High-Quality Reagents:
-
Recrystallize NBS from water if it appears yellowish or has been stored for a long period.
-
Purify the starting 2-bromo-4-methylthiazole by distillation if its purity is questionable.
-
-
Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the product.
Q2: My TLC plate shows multiple spots after the reaction. How can I identify the major side products?
A2: The presence of multiple spots on your TLC plate is a clear indicator of side product formation. The main culprits, as mentioned, are over-brominated species. Here's how you can tentatively identify them based on their polarity and structure:
-
Starting Material (2-bromo-4-methylthiazole): This will be your primary reference spot.
-
Desired Product (this compound): This will likely have a slightly higher Rf value than the starting material due to the introduction of the bromine atom on the methyl group, which can sometimes slightly decrease polarity depending on the eluent system.
-
2,5-Dibromo-4-methylthiazole (Ring Bromination): This isomer will likely have a similar or slightly higher Rf than the desired product.
-
2-Bromo-4-(dibromomethyl)thiazole (Over-bromination on methyl group): This di-brominated product will likely have a higher Rf than the mono-brominated product.
-
Succinimide: This byproduct is quite polar and will typically have a very low Rf value, often staying at the baseline.
Identification Strategy:
-
Co-spotting: If you have standards of the potential byproducts, co-spot them on the TLC plate with your reaction mixture for definitive identification.
-
Staining: Use a potassium permanganate stain. Unsaturated compounds and some functional groups will show up as yellow spots on a purple background.
-
Isolation and Characterization: If the side products are formed in significant amounts, you may need to isolate them via column chromatography and characterize them using NMR and Mass Spectrometry.
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Notes |
| 2-Bromo-4-methylthiazole | ~7.0 (s, 1H, H5), ~2.5 (s, 3H, CH₃) | Starting material. |
| This compound | ~7.3 (s, 1H, H5), ~4.6 (s, 2H, CH₂Br) | Desired Product. |
| 2,5-Dibromo-4-methylthiazole | ~2.6 (s, 3H, CH₃) | No signal for H5 proton. |
| 2-Bromo-4-(dibromomethyl)thiazole | ~7.5 (s, 1H, H5), ~6.7 (s, 1H, CHBr₂) | Appearance of a methine proton signal. |
Q3: I suspect over-bromination is my main issue. What is the mechanism, and how can I specifically prevent it?
A3: Over-bromination is indeed a common and challenging side reaction. It occurs via two main pathways: further radical bromination on the methyl group and electrophilic bromination on the thiazole ring.
Mechanism of Side Reactions:
The desired reaction is a radical substitution on the "benzylic-like" methyl group. The Wohl-Ziegler reaction mechanism relies on a low, steady concentration of molecular bromine (Br₂), which is generated in situ from the reaction of NBS with trace amounts of HBr.[6][7]
-
Over-bromination of the Methyl Group: Once the desired this compound is formed, the remaining methylene protons can also be abstracted by a bromine radical, leading to a dibromomethyl radical. This radical then reacts with Br₂ to form 2-bromo-4-(dibromomethyl)thiazole.
-
Ring Bromination: The thiazole ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution.[5] The 5-position is the most activated site for this reaction. While the Wohl-Ziegler reaction is a radical process, conditions that favor the buildup of Br₂ or HBr can promote this electrophilic pathway.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Bromo-4-(bromomethyl)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-(bromomethyl)thiazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of cross-coupling reactions with this versatile bifunctional building block. As Senior Application Scientists, we have synthesized the information below from established chemical principles and field-proven insights to ensure you can diagnose issues and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two bromine atoms in this compound in palladium-catalyzed cross-coupling reactions?
A: In most palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the 2-position of the thiazole ring (an sp² C-Br bond) is significantly more reactive towards oxidative addition than the carbon-bromine bond of the bromomethyl group (an sp³ C-Br bond). This is a general trend observed in Suzuki-Miyaura reactions where aryl halides are more reactive than benzyl halides.[1] Therefore, selective functionalization at the C2 position is generally expected under standard conditions, leaving the bromomethyl group intact for subsequent transformations.
Q2: Can the thiazole ring itself interfere with the palladium catalyst?
A: Yes, the nitrogen and sulfur atoms in the thiazole ring can act as Lewis bases and coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or "poisoning," reducing its catalytic activity.[2] However, in some cases, this coordination can be beneficial. For instance, the nitrogen atom of a benzothiazole ring has been shown to facilitate the rate-limiting oxidative addition step, potentially by forming a palladacyclic intermediate.[3] The choice of a suitable ligand is crucial to modulate these interactions and maintain catalyst activity.
Q3: Which general class of palladium catalysts and ligands are recommended for this substrate?
A: For Suzuki-Miyaura couplings involving heteroaryl bromides like 2-bromothiazole, palladium(0) sources such as Pd(PPh₃)₄ or systems generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands are common.[3][4][5] For challenging couplings, especially with electron-rich systems or for improving reaction rates, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group is highly recommended.[6] For Sonogashira couplings, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[7]
Q4: Is it possible to perform a double cross-coupling to substitute both bromine atoms?
A: Yes, sequential double cross-coupling is feasible. Due to the higher reactivity of the C2-Br bond, the first coupling reaction should be targeted at this position under conditions that do not readily activate the bromomethyl group. Subsequently, the less reactive bromomethyl group can be coupled, often requiring a different catalyst system, a stronger base, or higher temperatures. Stepwise functionalization is the most reliable approach to avoid a mixture of products.[8]
Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most common methods for C-C bond formation. Here are solutions to specific problems you might encounter when using this compound.
Issue 1: Low or No Yield of the C2-Coupled Product
Your primary starting material, this compound, remains largely unreacted, or the yield of the desired 2-aryl-4-(bromomethyl)thiazole is disappointingly low.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
-
Cause: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst, or it may be degrading. The thiazole moiety can sometimes poison the catalyst.[2]
-
Solution: Switch to a more robust, air-stable pre-catalyst like an XPhos or SPhos palladacycle (G2, G3, or G4). These often show higher turnover numbers and are less prone to deactivation. If using Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio (Pd:L of 1:2 to 1:4) to facilitate reduction and stabilization.
-
-
Cause: Inappropriate Base. The base is critical for activating the boronic acid to form the boronate species, which participates in transmetalation.[9] If the base is too weak or has poor solubility, this step will be inefficient.
-
Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. Ensure the base is finely ground to maximize surface area. Anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can be effective.
-
-
Cause: Protodeboronation (Boronic Acid Decomposition). Boronic acids can be unstable, especially under prolonged heating or in the presence of a strong base and water, leading to the formation of an arene byproduct (Ar-H) instead of the desired coupled product.
-
Solution:
-
Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester (BPin derivative). These are generally more stable and less prone to protodeboronation.
-
Optimize Base: Use the mildest base that still promotes the reaction (e.g., K₂CO₃ or even KF).
-
Minimize Water: While some water is often necessary, excessive amounts can promote decomposition. Try solvent systems like 1,4-dioxane with a minimal amount of water (e.g., 4:1 to 10:1 ratio).
-
-
Issue 2: Undesired Reaction at the Bromomethyl Group
You observe the formation of the product coupled at the C4-methyl position, or a double-coupled product, instead of the selective C2-coupled product.
-
Cause: High Temperature or Highly Active Catalyst System. While the C2-Br is more reactive, harsh conditions (high temperatures, very active catalysts) can overcome the activation barrier for oxidative addition into the sp³ C-Br bond of the bromomethyl group.
-
Solution:
-
Lower the Reaction Temperature: Start at a lower temperature (e.g., 60-80 °C) and only increase it if the C2 coupling is not proceeding.
-
Choose a Less Reactive Catalyst: If you are using a highly active Buchwald ligand system, consider switching to a more "classic" catalyst like Pd(PPh₃)₄, which is generally less reactive towards sp³ C-Br bonds.
-
-
-
Cause: Side Reaction with Base/Nucleophile. The bromomethyl group is a benzylic-type halide and is susceptible to Sₙ2 reactions. Strong bases (especially alkoxides) or nucleophilic boronic acid partners can directly displace the bromide.
-
Solution:
-
Use a Non-Nucleophilic Base: Employ inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄) instead of alkoxides like NaOtBu.
-
Protect the Bromomethyl Group (if necessary): In complex syntheses where selectivity is paramount, consider converting the bromomethyl group to a more stable functional group (e.g., an ester or ether) before the cross-coupling, and then re-introducing it later.
-
-
Recommended Starting Protocols
These protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary.
Table 1: General Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Electrophile | This compound (1.0 eq.) | This compound (1.0 eq.) | This compound (1.0 eq.) |
| Nucleophile | Arylboronic Acid or Ester (1.2-1.5 eq.) | Terminal Alkyne (1.2-1.5 eq.) | Primary/Secondary Amine (1.2-1.5 eq.) |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) or GPhos Pd G3 (2 mol%) |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | (if needed) PPh₃ (4-10 mol%) | GPhos (4 mol%) or Xantphos (4 mol%) |
| Co-Catalyst | N/A | CuI (4-10 mol%) | N/A |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.) | Triethylamine or Diisopropylamine (2.0-3.0 eq.) | NaOtBu or LHMDS (1.5-2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or 2-MeTHF | Toluene or DMF | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C | Room Temperature to 80 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Step-by-Step Suzuki-Miyaura Protocol
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., Rehman, N. U., & Csuk, R. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 13(1), e0191338. [Link]
-
Bach, T., Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(15), 5147-5155. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Central Science, 2(10), 726-733. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Bach, T., Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]
-
Bullen, J. P., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF on ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
de la Torre, A., et al. (2021). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10245-10251. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. How does sulfur in thiazole poison Pd catalyst? [Link]
-
The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. [Link]
-
PubMed. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]
-
Wikipedia. Thiazole. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
RSC Publishing. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
MDPI. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Sci-Hub. Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (PDF) Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. (PDF) A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ACS Publications. Chemoselective Intermolecular Cross-Enolate-Type Coupling of Amides. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]
-
MDPI. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Monitoring 2-Bromo-4-(bromomethyl)thiazole Reactions by HPLC
Welcome to the technical support center for monitoring reactions involving 2-Bromo-4-(bromomethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive building block. Here, we address common challenges and questions encountered during HPLC analysis, providing not just solutions, but the underlying chromatographic principles to empower your method development and troubleshooting.
Section 1: HPLC Method Development & Optimization
This section provides a foundation for establishing a robust HPLC method for your reaction monitoring.
Q1: What is a good starting HPLC method for monitoring reactions of this compound?
A robust starting point is crucial for efficient method development. Given the non-polar nature of the brominated thiazole ring, a reversed-phase (RP) method is the logical choice.[1][2][3]
Rationale: The core structure is relatively hydrophobic, making it well-suited for retention on a non-polar stationary phase like C18. The typical reactants and products in nucleophilic substitution reactions at the bromomethyl group will have different polarities, allowing for effective separation.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column for RP-HPLC. The 5 µm particle size offers a good balance between efficiency and backpressure.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps to protonate any residual silanols on the column, improving peak shape for polar or basic analytes that may be present. |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[6] |
| Gradient | 5% to 95% B over 20 min | A broad gradient is ideal for initial screening to ensure all components, from polar starting materials to non-polar products, are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Thiazole rings typically exhibit UV absorbance.[7][8] A DAD allows for the capture of the full UV spectrum, aiding in peak identification and purity assessment.[5] |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential for peak distortion from the sample solvent. |
Q2: How should I prepare my reaction samples for HPLC analysis to ensure stability and accuracy?
Sample preparation is critical, as this compound is highly reactive due to the benzylic-like bromide on the methyl group. Improper handling can lead to degradation and inaccurate reaction profiles.
Step-by-Step Sample Preparation Protocol:
-
Quench the Reaction: Immediately stop the reaction by cooling it on an ice bath and, if appropriate, adding a quenching agent. This prevents further conversion during sample workup.
-
Dilution: Take a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture.
-
Solvent Selection: Dilute the aliquot in a solvent that is miscible with your mobile phase and in which all components are soluble. A good starting point is a 50:50 mixture of acetonitrile and water. Crucially, avoid reactive nucleophilic solvents (e.g., methanol, primary/secondary amines) for dilution, as they can react with your starting material.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could block the column frit.[5]
-
Analysis: Analyze the sample promptly. If immediate analysis is not possible, store the prepared sample in a sealed vial at a low temperature (e.g., 4 °C) to minimize degradation.
Section 2: Troubleshooting Common Chromatographic Issues
Even with a well-designed method, problems can arise. This section provides a logical approach to diagnosing and solving common HPLC issues.
Q3: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself. For brominated, heterocyclic compounds, interactions with active sites on the silica packing are a common culprit.[9][10]
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting logic for peak tailing issues.
Q4: I'm seeing unexpected peaks in my chromatogram. How can I determine their origin?
Unexpected peaks can be reaction side-products, degradation products of your starting material, or system contaminants. A systematic approach is needed for identification.
Workflow for Identifying Unknown Peaks:
Caption: Systematic workflow for identifying unknown peaks.
Further Actions:
-
For Degradation: If you suspect the starting material is degrading, prepare a fresh sample and inject it immediately. Compare the chromatograms to see if the unknown peak grows over time in the older sample.
-
For Reaction Products: Use a Diode Array Detector (DAD) to compare the UV spectrum of the unknown peak to your starting material and expected product. If available, LC-MS is the definitive technique for identifying the mass of the unknown peak, which can confirm its structure.[4]
Q5: My retention times are drifting between injections. What should I check?
Retention time stability is key for reliable quantification. Drifting retention times usually point to issues with the mobile phase composition or column equilibration.[11][12]
Common Causes and Solutions for Drifting Retention Times:
| Potential Cause | How to Verify & Solution |
| Inadequate Column Equilibration | The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the equilibration time between runs in your HPLC method. A good rule of thumb is to flush with at least 10-20 column volumes.[12] |
| Mobile Phase Composition Change | Solvents can evaporate, especially volatile organic solvents like acetonitrile, changing the mobile phase ratio. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.[12] |
| Pump or Mixer Issues | If you are using an online mixer, it may not be proportioning the solvents correctly. Solution: To test this, manually premix your mobile phase and run it isocratically. If retention times stabilize, your pump's proportioning valve may need servicing.[11] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature. |
| Column Contamination | Buildup of strongly retained compounds can alter the stationary phase chemistry. Solution: Implement a column flushing procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each sequence. Use a guard column to protect the analytical column.[11] |
Section 3: Frequently Asked Questions (FAQs)
Q6: What are the expected reaction products and side-products I should be looking for?
This compound is an electrophile at two positions: the bromomethyl group (highly reactive) and the 2-position on the thiazole ring (less reactive).[13][14]
-
Primary Reaction: The most common reaction is nucleophilic substitution at the bromomethyl group. Your primary product will be the result of this substitution.
-
Potential Side-Products:
-
Di-substitution: If your nucleophile is a di-anion or has multiple nucleophilic sites, you might see products where two thiazole units are linked.
-
Hydrolysis: If water is present in your reaction, the bromomethyl group can hydrolyze to a hydroxymethyl group. This is a common degradation product.
-
Elimination: Under basic conditions, elimination to form a methylene thiazole intermediate is possible, which could lead to polymerization or other products.
-
Ring Substitution: Strong nucleophiles or organometallic reagents could potentially substitute the bromine at the C2 position of the thiazole ring.[15]
-
Q7: Can this compound harm my HPLC column?
While the compound itself is unlikely to chemically degrade a standard silica-based C18 column under typical reversed-phase conditions, its reactivity can pose an indirect risk. If the compound degrades in the sample vial or on the column inlet to form insoluble or highly adsorptive materials, this can lead to high backpressure and poor peak shape.
Best Practices for Column Care:
-
Always use a guard column to protect your analytical column from contaminants.[11]
-
Filter all samples before injection.
-
Develop a routine column flushing method to run after your sample sets are complete to remove any strongly retained compounds.
-
Avoid high pH mobile phases (> pH 8), which can dissolve the silica backbone of standard columns.[9]
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table. Retrieved from [Link]
-
Yvonne, M. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Bromoethane on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Retrieved from [Link]
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ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
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National Institutes of Health. (2023, February 13). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. Retrieved from [Link]
-
Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles. Retrieved from [Link]
-
PubMed. (2017, June 2). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Bromo-4-(bromomethyl)thiazole
For researchers and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. 2-Bromo-4-(bromomethyl)thiazole, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its dual bromine substitution. This guide provides an in-depth comparison of mass spectrometry techniques for its characterization, offering insights into the causal relationships behind experimental choices and presenting supporting data to ensure scientific integrity.
Introduction to this compound
This compound (Molecular Formula: C₄H₃Br₂NS, Molecular Weight: 256.95 g/mol ) is a heterocyclic compound featuring a thiazole ring substituted with two bromine atoms at different positions. The reactivity of the bromomethyl group makes it a versatile intermediate for introducing the thiazole moiety into larger molecules. Accurate mass determination and structural elucidation are critical to confirm its identity and purity before its use in subsequent synthetic steps.
Comparative Analysis of Ionization Techniques
The choice of ionization technique in mass spectrometry is crucial as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained. Here, we compare three common ionization methods for the analysis of this compound: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electron Ionization (EI): The Hard Fragmentation Approach
EI is a classic, high-energy ionization technique that provides extensive fragmentation, often referred to as a molecule's "mass spectral fingerprint."[1] This method is particularly useful for structural elucidation of small, volatile molecules.
-
Mechanism: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+).[1] This high internal energy leads to predictable bond cleavages, generating a series of fragment ions.
-
Expected Spectrum of this compound: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2] We expect to see a triplet of peaks for ions containing two bromine atoms (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. For fragments containing one bromine atom, a doublet (M, M+2) with a 1:1 intensity ratio will be observed.
The fragmentation of this compound under EI is expected to proceed through several key pathways, including the loss of a bromine radical from the bromomethyl group, cleavage of the entire bromomethyl group, and fragmentation of the thiazole ring.
Proposed EI Fragmentation Pathway
Caption: Proposed Electron Ionization fragmentation pathway for this compound.
Electrospray Ionization (ESI): The Soft Ionization Standard
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.
-
Mechanism: A solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.
-
Expected Spectrum of this compound: For this compound, ESI in positive ion mode is expected to yield a prominent [M+H]⁺ ion cluster at m/z 256, 258, and 260, reflecting the isotopic distribution of the two bromine atoms. Due to the soft nature of ESI, fragmentation is generally minimal but can be induced by increasing the cone voltage in the mass spectrometer's source. This technique, known as in-source collision-induced dissociation (CID), can provide some structural information if needed.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Versatile Soft Ionization Method
MALDI is another soft ionization technique that is renowned for its ability to analyze large biomolecules.[4] However, its application to small molecules can be challenging due to interference from matrix ions in the low mass range.[4]
-
Mechanism: The analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.
-
Expected Spectrum of this compound: Similar to ESI, MALDI is expected to produce the protonated molecule [M+H]⁺. The key to successful small molecule MALDI is the selection of an appropriate matrix that provides efficient ionization of the analyte while minimizing matrix-related background signals.[5][6] For a compound like this compound, matrices such as 4-hydroxy-3-nitrobenzonitrile or a combination of 3-hydroxycoumarin and 6-aza-2-thiothymine could be effective.[5][6]
Performance Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Type | Hard | Soft | Soft |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ | Strong [M+H]⁺ |
| Fragmentation | Extensive, provides structural fingerprint | Minimal (can be induced) | Minimal |
| Sample Introduction | GC or direct probe | LC or direct infusion | Solid-state on a target plate |
| Best For | Structural elucidation of volatile compounds | Accurate molecular weight of polar molecules | High-throughput screening, analysis of complex mixtures |
| Challenges | May not be suitable for thermally labile compounds | Requires analyte to be soluble and ionizable in solution | Matrix interference in low mass range, requires matrix optimization |
Experimental Protocol: LC-ESI-MS of this compound
This protocol outlines a robust method for the characterization of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
LC-ESI-MS Workflow
Caption: A typical workflow for the analysis of this compound by LC-ESI-MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.[7] The addition of formic acid promotes protonation and enhances the ESI signal in positive ion mode.
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be increased to induce fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas (N₂) at 600 L/hr.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M+H]⁺ ions (m/z 256, 258, 260).
-
Examine the mass spectrum of the corresponding chromatographic peak to confirm the characteristic 1:2:1 isotopic pattern for a dibrominated compound.
-
If fragmentation was induced, analyze the fragment ions to further confirm the structure.
-
Comparison with Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule. For this compound, ¹H NMR would show distinct signals for the thiazole proton and the bromomethyl protons, while ¹³C NMR would identify the different carbon environments. NMR is unparalleled for definitive structure elucidation of pure compounds.
-
X-ray Crystallography: For crystalline solids, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. This technique is considered the gold standard for structural determination but requires a suitable single crystal, which may not always be obtainable.
References
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A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst (RSC Publishing). Available at: [Link]
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Matrixes for Small Molecule Analysis Based on MALDI-MS. Chinese Journal of Analytical Chemistry. Available at: [Link]
-
A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing). Available at: [Link]
-
A new combination MALDI matrix for small molecule analysis: Application to imaging mass spectrometry for drugs and metabolites. Kyung Hee University. Available at: [Link]
-
A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
2-BROMO-4-BROMOMETHYL-THIAZOLE,98%. International Laboratory USA. Available at: [Link]
-
2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541. PubChem. Available at: [Link]
-
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. Available at: [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
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Practical approaches to the ESI-MS analysis of catalytic reactions. ResearchGate. Available at: [Link]
-
Practical approaches to the ESI-MS analysis of catalytic reactions. UVIC. Available at: [Link]
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mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. ResearchGate. Available at: [Link]
-
Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-4-(bromomethyl)thiazole Analogs for Researchers and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth technical comparison of the biological activities of various analogs derived from the versatile 2-Bromo-4-(bromomethyl)thiazole scaffold. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR), experimental validation, and potential therapeutic applications of these compounds.
The thiazole ring is a fundamental heterocyclic motif present in numerous pharmacologically active compounds, both natural and synthetic.[1] Its unique structural features allow for diverse chemical modifications, making it a privileged scaffold in medicinal chemistry. The introduction of bromine atoms, as in this compound, can significantly enhance the biological potency of the resulting analogs, a strategy that has proven effective in developing novel therapeutic agents.[2] This guide will explore the anticancer, antimicrobial, and enzyme inhibitory activities of thiazole derivatives, providing supporting experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity of Thiazole Analogs
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[3][4] The versatility of the thiazole scaffold allows for the synthesis of compounds that can target various mechanisms involved in cancer progression, including cell cycle arrest and apoptosis.[5]
The anticancer potency of thiazole analogs is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties. Key SAR observations include:
-
Substitution at the 2- and 4-positions: Modifications at these positions are crucial for cytotoxic activity. For instance, the presence of an aryl group at the 4-position and an amino-linked phenyl group at the 2-position has been shown to be a key structural feature for potent anticancer effects.[3]
-
Influence of Halogens: The incorporation of halogens, such as bromine, on the phenyl ring attached to the thiazole nucleus can significantly enhance anticancer activity.[6][7] This is often attributed to increased lipophilicity, which can improve cell membrane permeability.
-
Terminal Alkyl Groups: The presence of terminal alkyl groups on thiazole moieties has been shown to enhance cytotoxic activity against certain cancer cell lines, such as HepG2.[8]
The following table summarizes the in vitro cytotoxic activity of representative thiazole analogs against various cancer cell lines. The IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a common measure of inhibitor potency.[9]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| 5d | HepG2 (Liver) | 0.3 | [8] |
| 5e | HepG2 (Liver) | 0.4 | [8] |
| 8j | HepG2 (Liver) | 7.90 | [10] |
| 8m | HepG2 (Liver) | 5.15 | [10] |
| p2 | MCF7 (Breast) | 10.5 | [7] |
Caption: Comparative IC50 values of various thiazole analogs against human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analog compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity of Thiazole Analogs
The thiazole nucleus is a key component of many antimicrobial agents.[12] Analogs derived from this compound can be synthesized to exhibit a broad spectrum of activity against various bacterial and fungal strains.
The antimicrobial efficacy of thiazole derivatives is influenced by specific structural features:
-
Aryl and Hetaryl Substitutions: Aryl substitutions on the thiazole ring generally lead to better antimicrobial activity compared to hetaryl substitutions.[12]
-
Halogen Substituents: The presence of a chloro substituent can be favorable for antibacterial activity, while a bromo substituent has been observed to inactivate some compounds in certain series.[12] However, in other cases, bromine substitution has been shown to enhance antimicrobial potency.[2]
-
Fused Ring Systems: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline, can result in compounds with significant antimicrobial potential.[12]
The following table presents the minimum inhibitory concentration (MIC) values of selected thiazole analogs against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 59 | C. albicans | 3.9–62.5 | [12] |
| 56 | S. aureus | 8–16 | [12] |
| 56 | E. coli | 8–16 | [12] |
| 42, 46, 48, 49 | S. aureus, E. coli | 0.5–8 | [12] |
| p2, p3, p4, p6 | Various bacteria & fungi | Comparable to Norfloxacin & Fluconazole | [7] |
Caption: MIC values of representative thiazole analogs against bacterial and fungal strains.
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Serially dilute the thiazole analogs in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Wells: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine MIC: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition by Thiazole Analogs
Thiazole derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for the treatment of diseases such as cancer and neurodegenerative disorders.[10][13]
-
Lactate Dehydrogenase A (LDHA): Thiazole-based small molecules have been designed as inhibitors of human LDHA, an enzyme implicated in cancer metabolism.[10]
-
Cholinesterases: Certain 2-aminothiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of Alzheimer's disease.[13][14]
-
SAR for Enzyme Inhibition: The inhibitory potency and selectivity of thiazole analogs are highly dependent on the substituents. For instance, a 2-amino-4-(4-bromophenyl)thiazole compound showed potent inhibition against hCA II, AChE, and BChE.[13]
The following table summarizes the inhibitory activity of selected thiazole analogs against their target enzymes.
| Compound ID | Target Enzyme | IC50 or Ki | Reference |
| 59 | DHFR | IC50 = 4.21 ± 0.13 µM | [12] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki = 0.008 ± 0.001 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki = 0.124 ± 0.017 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki = 0.129 ± 0.030 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki = 0.083 ± 0.041 μM | [13] |
| 4e | AChE | IC50 = 25.5 ± 2.12 µg/mL | [15] |
Caption: Inhibitory activity (IC50 or Ki values) of thiazole analogs against various enzymes.
This protocol provides a general framework for assessing the inhibitory activity of thiazole analogs against a target enzyme.[16][17]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The inhibitory potency is determined by quantifying the reduction in the reaction rate.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the optimal pH and ionic strength for the target enzyme.
-
Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and any necessary cofactors.
-
Inhibitor Preparation: Prepare serial dilutions of the thiazole analog in the assay buffer or DMSO.
-
Assay Procedure: a. In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. b. Pre-incubate the enzyme and inhibitor for a specific period to allow for binding. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the percentage of inhibition versus the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of biologically active analogs. The evidence presented in this guide highlights the significant potential of thiazole derivatives in the fields of oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationships discussed provide a rational basis for the design of novel and more potent therapeutic agents. The detailed experimental protocols offer a practical framework for researchers to validate the biological activity of newly synthesized compounds. Further exploration of the chemical space around the thiazole nucleus, guided by the principles outlined herein, is warranted to unlock the full therapeutic potential of this remarkable heterocyclic system.
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Available at: [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. Available at: [Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Available at: [Link]
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Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (n.d.). Taylor & Francis Online. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Available at: [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). National Institutes of Health. Available at: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Available at: [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. Available at: [Link]
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Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025). Bentham Science. Available at: [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health. Available at: [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen. Available at: [Link]
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functional in vitro assays for drug discovery. (2023). YouTube. Available at: [Link]
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2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed. Available at: [Link]
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central. Available at: [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Available at: [Link]
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Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Available at: [Link]
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A Comparative Guide to the Structural Validation of Compounds Synthesized from 2-Bromo-4-(bromomethyl)thiazole
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a privileged scaffold in the design of therapeutic agents targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][3][4][5][6] The starting material, 2-Bromo-4-(bromomethyl)thiazole, is a particularly valuable reagent, offering two distinct reactive sites for the elaboration of complex molecular architectures. The bromine atom on the thiazole ring (C2 position) is susceptible to nucleophilic substitution or cross-coupling reactions, while the bromomethyl group at the C4 position provides a handle for introducing diverse side chains. This dual reactivity allows for the rapid generation of compound libraries with significant structural diversity, a key strategy in modern drug discovery.
This guide provides an in-depth comparison of the critical analytical techniques used for the structural validation of compounds synthesized from this compound. We will explore the causality behind the selection of each technique, presenting a self-validating system of protocols to ensure the unambiguous characterization of novel chemical entities.
Synthetic Strategy: A Representative Synthesis
To illustrate the principles of structural validation, we will consider a representative two-step synthesis starting from this compound. The first step involves a nucleophilic substitution at the bromomethyl position, followed by a Suzuki cross-coupling reaction at the 2-bromo position.
Caption: Synthetic workflow for a representative thiazole derivative.
A Comparative Analysis of Structural Validation Techniques
The unambiguous determination of a molecule's structure is paramount in drug discovery. A combination of spectroscopic and spectrometric techniques is employed to create a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Causality of Experimental Choices:
-
Choice of Solvent: The deuterated solvent is chosen based on the solubility of the compound and to avoid large solvent signals that could obscure analyte peaks.
-
Field Strength: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin systems in substituted heterocyclic compounds.
Interpreting the Data: A Comparative Approach
| Technique | Information Gained | Representative Data (Hypothetical) | Causality of Interpretation |
| ¹H NMR | Number of unique protons, their chemical environment (shielding/deshielding), and scalar coupling (connectivity). | Thiazole H5: Singlet, ~7.5 ppm. CH₂: Singlet, ~4.5 ppm. Pyridine protons: Multiplets, 7.2-8.8 ppm. | The chemical shift of the thiazole proton is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.[7][8] The downfield shifts of the pyridine protons are characteristic of aromatic systems. The singlet nature of the CH₂ group indicates no adjacent protons. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Thiazole C2, C4, C5: ~165, 150, 120 ppm. CH₂: ~50 ppm. Pyridine carbons: 123-150 ppm. | The chemical shifts of the thiazole carbons are characteristic of the heterocyclic ring system.[9][10] The position of the CH₂ carbon confirms the substitution at the 4-position of the thiazole ring. |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (¹H-¹H connectivity). | Cross-peaks between adjacent pyridine protons. | Confirms the connectivity within the pyridine ring system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and their directly attached carbons. | Cross-peak between the thiazole H5 proton and the C5 carbon. Cross-peak between the CH₂ protons and the CH₂ carbon. | Unambiguously assigns the proton and carbon signals of the same CHn group. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. | Correlation between the CH₂ protons and the thiazole C4 and C5 carbons. | Establishes the connectivity between the azidomethyl group and the thiazole ring. |
digraph "NMR_Validation_Logic" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];H_NMR [label="¹H NMR\n(Proton Environments)"]; C_NMR [label="¹³C NMR\n(Carbon Environments)"]; COSY [label="COSY\n(H-H Connectivity)"]; HSQC [label="HSQC\n(Direct C-H attachment)"]; HMBC [label="HMBC\n(Long-range C-H connectivity)"]; Structure [label="Unambiguous Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
H_NMR -> Structure; C_NMR -> Structure; COSY -> Structure; HSQC -> Structure; HMBC -> Structure;
H_NMR -> COSY [label="Correlates"]; H_NMR -> HSQC [label="Correlates"]; C_NMR -> HSQC [label="Correlates"]; H_NMR -> HMBC [label="Correlates"]; C_NMR -> HMBC [label="Correlates"]; }
Caption: Logical relationships in NMR-based structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[11] The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
Causality of Experimental Choices:
-
Ionization Technique: ESI is a "soft" ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M-H]⁻), which is ideal for determining the molecular weight.
-
High Resolution: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula and distinguishing between compounds with the same nominal mass.
Interpreting the Data: Key Signatures
| Technique | Information Gained | Representative Data (Hypothetical) | Causality of Interpretation |
| HRMS (ESI) | Exact mass and elemental formula. | Calculated for C₉H₇N₅S [M+H]⁺: 218.0495. Found: 218.0492. | The close agreement between the calculated and found masses confirms the elemental composition of the synthesized compound. |
| MS/MS (Tandem MS) | Fragmentation pattern, providing structural information. | Fragmentation of the molecular ion may show loss of N₂ from the azide group, or cleavage of the bond between the thiazole and pyridine rings. | The fragmentation pattern provides a "molecular fingerprint" that can be used to confirm the structure and identify related compounds.[11] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) in the starting material and intermediate would result in characteristic M and M+2 peaks of nearly equal intensity.[12][13][14] |
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable methods.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Causality of Experimental Choices:
-
Crystal Quality: The quality of the single crystal is paramount for obtaining high-resolution diffraction data.
-
Data Refinement: The refinement process minimizes the difference between the observed and calculated diffraction patterns to yield the final, accurate structure.
Interpreting the Data: Beyond Connectivity
| Technique | Information Gained | Representative Data (Hypothetical) | Causality of Interpretation |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions in the solid state. | Provides precise measurements of the thiazole and pyridine ring geometries, as well as the conformation of the azidomethyl side chain.[17] | This technique provides the ultimate proof of structure and can reveal subtle conformational preferences and intermolecular packing forces that are not apparent from spectroscopic data alone.[16] |
Comparison of Alternatives
While the combination of NMR, MS, and potentially X-ray crystallography provides a robust validation workflow, alternative starting materials and analytical techniques exist.
| Category | Primary Approach | Alternative Approach | Rationale for Comparison |
| Starting Material | This compound | 2-Amino-4-methylthiazole | 2-Amino-4-methylthiazole is often cheaper and more readily available. However, converting the amino group to a bromine (e.g., via a Sandmeyer reaction) adds synthetic steps.[18] The methyl group would also require functionalization, adding further complexity compared to the direct reactivity of the bromomethyl group. |
| Structural Elucidation | 2D NMR (COSY, HSQC, HMBC) | 1D NOE (Nuclear Overhauser Effect) | For simpler molecules, 1D NOE experiments can provide through-space correlations to establish regiochemistry, which can be a more rapid alternative to running a full suite of 2D NMR experiments. |
| Elemental Analysis | HRMS | Combustion Analysis | Combustion analysis provides the percentage of C, H, N, and S in a sample. While it can confirm the elemental composition, it requires a larger amount of highly pure sample and does not provide the molecular weight or fragmentation information that HRMS offers. |
Conclusion
The structural validation of novel compounds synthesized from this compound relies on a multi-faceted and self-validating analytical approach. NMR spectroscopy provides the foundational architectural details, high-resolution mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography offers the definitive three-dimensional structure. The judicious application of these techniques, guided by a clear understanding of their respective strengths and limitations, is essential for ensuring the scientific integrity of research and development in the field of medicinal chemistry.
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A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-Bromo-4-(bromomethyl)thiazole
Abstract
This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of 2-Bromo-4-(bromomethyl)thiazole, a critical building block in pharmaceutical synthesis.[1][2] We will explore a robust primary Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection, detailing the causality behind methodological choices from mobile phase composition to column chemistry. This primary method will be objectively compared against alternative and complementary techniques, including HPLC-Mass Spectrometry (MS) and Gas Chromatography (GC). The discussion is grounded in experimental data and established validation principles to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the quality and integrity of this key synthetic intermediate.
Introduction: The Synthetic Importance and Purity Imperative of this compound
This compound is a bifunctional heterocyclic compound featuring two reactive bromine sites, making it a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The thiazole ring is a prominent scaffold in numerous drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3] The reactivity of the bromomethyl group allows for facile nucleophilic substitution, while the bromo-substituted thiazole ring can participate in cross-coupling reactions, enabling the construction of diverse molecular architectures.[4][5]
Given its role as a key starting material, the purity of this compound is paramount. The presence of impurities, even at trace levels, can have significant downstream consequences, leading to unwanted side reactions, the formation of toxic byproducts, and reduced overall yield and efficacy of the final Active Pharmaceutical Ingredient (API).[6] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a critical component of a successful drug development program.
Potential Impurities in Synthesis
The purity profile of this compound is intrinsically linked to its synthetic route. A common approach involves the bromination of a suitable precursor, such as (2-bromothiazol-4-yl)methanol. Understanding this process allows us to anticipate potential process-related impurities, which may include:
-
Starting Materials: Unreacted (2-bromothiazol-4-yl)methanol.
-
Over-brominated Species: Dibrominated or tribrominated thiazole derivatives.[7]
-
Isomeric Impurities: Positional isomers that may form under certain reaction conditions.
-
Reagent-Related Impurities: Byproducts from brominating agents (e.g., succinimide from N-Bromosuccinimide).
-
Degradation Products: The compound can be susceptible to hydrolysis or other degradation pathways.
A successful analytical method must be able to resolve the main compound from all these potential impurities.
The Primary Analytical Workhorse: RP-HPLC with UV Detection
For routine quality control and purity assessment of organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry gold standard.[8][9] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating complex mixtures.[8]
Causality Behind the Method Design
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection.
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected as the stationary phase. This nonpolar phase effectively retains the moderately nonpolar this compound through hydrophobic interactions. This choice provides excellent separation for a wide range of organic impurities.
-
Mobile Phase (Acetonitrile/Water): A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient, starting with a higher proportion of water and increasing the acetonitrile concentration over time, is crucial. This allows for the effective elution of early, more polar impurities (like residual starting alcohols) while also ensuring that later, more nonpolar impurities (like over-brominated species) are eluted from the column in a reasonable timeframe with sharp, symmetrical peaks.
-
Acidic Modifier (Formic Acid): A small amount of formic acid (e.g., 0.1%) is added to the mobile phase. This serves to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to more consistent retention times and improved peak shape.
-
UV Detection Wavelength: The selection of an appropriate wavelength is critical for sensitivity. An analysis of the UV spectrum of the thiazole derivative is necessary. Many thiazole compounds exhibit strong absorbance between 250-280 nm.[10][11] A wavelength of 272 nm, for instance, often provides a good response for both the main peak and potential aromatic impurities.[10]
Experimental Protocol: RP-HPLC-UV Purity Assay
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Instrumentation and Consumables:
- HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade Acetonitrile, Water, and Formic Acid.
- Reference Standard: this compound, certified purity.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for eluting polar components. Acidifier for peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting nonpolar components. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures consistent retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 272 nm | Wavelength of high absorbance for thiazole derivatives, ensuring good sensitivity.[10] |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | Ensures separation of a wide range of potential impurities with varying polarities. |
3. Sample and Standard Preparation:
- Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of 0.1 mg/mL.
- Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) using the same diluent.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
4. Data Analysis:
- Calculate the purity of the synthesized sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
Any analytical method used for pharmaceutical quality control must be validated according to ICH guidelines.[12][13]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The main peak is resolved from all impurities and excipients. Peak purity analysis (if using PDA) shows no co-elution. | Baseline resolution (>2.0) between the main peak and known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[14] | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.05 µg/mL |
Comparative Analysis: HPLC-UV vs. Alternative Methods
While RP-HPLC-UV is a powerful primary technique, a comprehensive purity assessment often benefits from complementary methods that offer different strengths.[9]
HPLC-MS: For Unambiguous Impurity Identification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) is not just an alternative but an enhancement to HPLC-UV.[15] It couples the separation power of HPLC with the detection specificity of mass spectrometry.[16]
-
Principle: After compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the eluting compound.
-
Advantage over HPLC-UV: While UV detection can see a peak, it cannot definitively identify it. LC-MS provides molecular weight data, which is crucial for identifying unknown impurities. For example, if an impurity peak is observed, LC-MS can determine if its mass corresponds to an unreacted starting material, an over-brominated product, or a degradation product, providing invaluable information for process optimization.
-
Causality in Application: LC-MS is typically used during process development to characterize the impurity profile and for troubleshooting when an unknown peak appears in a routine HPLC-UV analysis.
Gas Chromatography (GC): For Volatile Impurities
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[8]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase inside a long capillary column.
-
Applicability: While this compound itself may have limited thermal stability for GC, this method is the undisputed choice for analyzing residual solvents (e.g., dichloromethane, THF) from the synthesis and workup.[6] These are critical impurities that must be controlled according to ICH Q3C guidelines.
-
Causality in Application: GC analysis is not a direct replacement for HPLC for assaying the main compound but is a mandatory, orthogonal method for a complete purity profile, specifically addressing volatile organic impurities that HPLC is not designed to detect.
Method Comparison Summary
| Feature | RP-HPLC-UV | HPLC-MS | Gas Chromatography (GC-FID) |
| Primary Use | Quantitative Purity & Assay | Impurity Identification & Structure Elucidation | Residual Solvents & Volatile Impurities |
| Principle | Liquid-phase separation based on polarity | Separation by polarity, detection by mass | Gas-phase separation based on volatility |
| Sensitivity | High (ng level) | Very High (pg-fg level) | Very High (pg level) |
| Specificity | Moderate (based on retention time) | Very High (based on mass-to-charge ratio) | High (based on retention time) |
| Cost & Complexity | Moderate | High | Moderate |
| Best For | Routine QC, purity determination of the main compound and known impurities.[17] | Identifying unknown impurities, process development, troubleshooting.[6] | Quantifying volatile organic impurities and residual solvents. |
Conclusion and Recommendations
For the comprehensive purity validation of synthesized this compound, a well-validated RP-HPLC-UV method stands as the primary, indispensable technique due to its high resolution, quantitative accuracy, and robustness for routine analysis.[9] It provides the critical data needed to assess the quality of each batch and ensure it meets specifications.
However, a multi-faceted approach leveraging orthogonal and complementary techniques provides a more complete and trustworthy purity profile. The use of HPLC-MS is strongly recommended during the process development stage and for the investigation of any unknown impurities to ensure a thorough understanding of the product's stability and degradation pathways. Furthermore, Gas Chromatography is essential for the quantification of residual solvents, a critical quality attribute that cannot be overlooked.
By integrating these methods, researchers and drug development professionals can build a comprehensive analytical strategy that guarantees the quality of this compound, thereby ensuring the integrity and safety of the subsequent API manufacturing process.
References
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A Comparative Guide to the Synthetic Routes of 2-Bromo-4-(bromomethyl)thiazole
Introduction
2-Bromo-4-(bromomethyl)thiazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a synthetically versatile bromo-substituted thiazole ring, allows for diverse chemical modifications. This makes it an essential intermediate in the synthesis of a wide array of biologically active compounds, including but not limited to, novel antibiotics, anti-inflammatory agents, and kinase inhibitors. The strategic importance of this scaffold necessitates efficient and scalable synthetic access.
This comprehensive guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic intricacies, procedural details, and comparative performance of two main strategies: the free-radical bromination of a pre-formed thiazole ring and the de novo construction of the thiazole nucleus via the Hantzsch synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to inform the selection of the most suitable synthetic methodology for their specific research and development needs.
At a Glance: Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1: Free-Radical Bromination | 2-Bromo-4-methylthiazole | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) | 2-6 hours | 60-80% | High regioselectivity for the methyl group, relatively mild conditions. | Requires a multi-step synthesis of the starting material, potential for over-bromination. |
| Route 2: Hantzsch Thiazole Synthesis | 1,3-Dibromoacetone, Thioamide | Thiourea (followed by Sandmeyer reaction) or Bromothioacetamide | 4-24 hours | 40-60% (overall) | Convergent synthesis, readily available starting materials. | May require multiple steps to obtain the desired 2-bromo substitution, potentially lower overall yield. |
Route 1: Free-Radical Bromination of 2-Bromo-4-methylthiazole
This is the most direct and widely employed method for the synthesis of this compound. The strategy relies on the selective free-radical bromination of the methyl group at the C4 position of the 2-bromo-4-methylthiazole precursor.
Causality Behind Experimental Choices
The choice of N-Bromosuccinimide (NBS) as the brominating agent is crucial for the success of this reaction. NBS provides a low, constant concentration of bromine radicals in the reaction mixture, which selectively abstract a hydrogen atom from the allylic-like methyl group of the thiazole ring. This is favored over electrophilic addition to the thiazole ring. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. Carbon tetrachloride (CCl₄) or benzene are common solvents as they are inert to the reaction conditions and can effectively dissolve the reactants.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via free-radical bromination.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methylthiazole
This preliminary step involves the conversion of the readily available 2-amino-4-methylthiazole to the corresponding 2-bromo derivative via a Sandmeyer-type reaction.
-
Materials: 2-Amino-4-methylthiazole, 48% Hydrogen Bromide (HBr), Sodium Nitrite (NaNO₂), Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 2-amino-4-methylthiazole (1 equivalent) in 48% HBr, cooled to -5 to 0 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 0 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The mixture is then slowly warmed to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-bromo-4-methylthiazole.
-
-
Expected Yield: 70-85%.
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-4-methylthiazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄) or Benzene, Hexane.
-
Procedure:
-
A mixture of 2-bromo-4-methylthiazole (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN or BPO (0.05-0.1 equivalents) in carbon tetrachloride is refluxed for 2-6 hours. The reaction can be initiated by a UV lamp if desired.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel to yield this compound as a solid.
-
-
Expected Yield: 60-80%.
Route 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis offers a convergent approach to the thiazole core. For the synthesis of this compound, this would ideally involve the condensation of a thioamide bearing a bromine atom at the carbon that will become the C2 position of the thiazole, with a suitable 1,3-dihaloacetone. A more practical variation involves using thiourea, which initially yields a 2-aminothiazole derivative that can then be converted to the 2-bromo compound.
Causality Behind Experimental Choices
The Hantzsch synthesis is a classic and robust method for constructing the thiazole ring. The reaction proceeds via the initial nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic carbons of the 1,3-dihaloacetone, followed by an intramolecular cyclization and dehydration. The choice of 1,3-dibromoacetone provides the necessary carbon backbone for the 4-(bromomethyl)thiazole product. When thiourea is used, the resulting 2-amino-4-(bromomethyl)thiazole requires a subsequent Sandmeyer reaction to replace the amino group with a bromine atom.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Hantzsch synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-(bromomethyl)thiazole
-
Materials: 1,3-Dibromoacetone, Thiourea, Ethanol, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate.
-
Procedure:
-
To a solution of thiourea (1 equivalent) in ethanol, 1,3-dibromoacetone (1 equivalent) is added portion-wise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is suspended in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 2-amino-4-(bromomethyl)thiazole. This can be used in the next step without further purification or can be purified by column chromatography.
-
-
Expected Yield: 60-75%.
Step 2: Synthesis of this compound from 2-Amino-4-(bromomethyl)thiazole
-
Materials: 2-Amino-4-(bromomethyl)thiazole, 48% Hydrogen Bromide (HBr), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
2-Amino-4-(bromomethyl)thiazole (1 equivalent) is dissolved in 48% HBr and cooled to -5 to 0 °C.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 0 °C.
-
The resulting diazonium salt solution is then added portion-wise to a stirred suspension of copper(I) bromide (1.2 equivalents) in 48% HBr at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford this compound.
-
-
Expected Yield: 65-80% for this step.
Comparative Analysis and Discussion
Route 1: Free-Radical Bromination
This route is generally preferred due to its higher overall yield and more direct approach, provided that the starting material, 2-bromo-4-methylthiazole, is readily available or can be synthesized efficiently. The reaction is typically clean, and the regioselectivity for the bromination of the methyl group is high. The use of NBS is advantageous over elemental bromine as it is a solid, easier to handle, and provides a low concentration of bromine, minimizing side reactions. The choice of radical initiator can influence the reaction rate and yield, with AIBN often being preferred due to its more predictable decomposition kinetics compared to BPO.
Route 2: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a convergent and flexible approach to the thiazole core. However, for the synthesis of the target molecule, it typically involves a two-step process if starting from thiourea, which can lower the overall yield. The Sandmeyer reaction in the second step can sometimes be challenging and may require careful optimization of reaction conditions to achieve good yields. An alternative, more direct Hantzsch approach would be to use a thioamide such as bromothioacetamide. However, the stability and availability of such thioamides can be a limiting factor.
Conclusion
Both the free-radical bromination of 2-bromo-4-methylthiazole and the Hantzsch thiazole synthesis are viable methods for the preparation of this compound.
-
For scalability and higher overall yields , the free-radical bromination route (Route 1) is generally the more advantageous approach, assuming the precursor is accessible. The reaction is typically high-yielding and selective.
-
The Hantzsch synthesis (Route 2) offers greater flexibility in terms of introducing diversity at other positions of the thiazole ring by modifying the starting materials. However, for the specific target molecule, it may involve more steps and result in a lower overall yield.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of overall yield versus synthetic flexibility.
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Wohl, A. (1881). Ueber die Einwirkung von Brom auf Phtalimid. Berichte der deutschen chemischen Gesellschaft, 14(1), 1842-1849. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Evaluating the Efficacy of 2-Bromo-4-(bromomethyl)thiazole in Specific Reactions: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-Bromo-4-(bromomethyl)thiazole, a bifunctional reagent of significant interest in medicinal and synthetic chemistry. Its unique structure, featuring two distinct electrophilic sites, allows for selective and sequential functionalization, making it a powerful building block for complex molecular architectures. We will objectively analyze its performance against common alternatives, supported by experimental data and protocols, to provide actionable insights for your research and drug development programs.
The Strategic Advantage of a Bifunctional Reagent
This compound possesses two carbon-bromine bonds with differential reactivity. The bromine atom at the C2 position of the thiazole ring is readily displaced through palladium-catalyzed cross-coupling reactions, while the bromomethyl group at the C4 position is highly susceptible to nucleophilic substitution. This orthogonal reactivity is the cornerstone of its utility, enabling the controlled, stepwise introduction of diverse functionalities. Thiazole derivatives themselves are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]
Comparative Efficacy in Key Transformations
A reagent's true value is measured by its performance relative to other available tools. This section compares this compound with alternative reagents in two of its most critical applications.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming transformation. The C2-bromo position of the thiazole is an excellent electrophilic partner for this reaction. The choice of halogen on the thiazole ring significantly impacts reactivity, with the bond dissociation energy (C-I < C-Br < C-Cl) being a key determinant.[4]
Table 1: Comparison of 2-Halothiazole Derivatives in Suzuki-Miyaura Coupling
| Reagent | Typical Catalyst System | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High | Excellent balance of reactivity and stability; widely available. | More expensive than chloro-analogs. |
| 2-Chloro-4-(chloromethyl)thiazole | Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) | Moderate | Cost-effective for large-scale synthesis. | Requires more active (and often more expensive) catalyst systems to cleave the stronger C-Cl bond.[5] |
| 2-Iodo-4-(iodomethyl)thiazole | Pd(OAc)₂, Pd(PPh₃)₄ | Very High | Highest reactivity allows for milder conditions and shorter reaction times. | Often less stable, more expensive, and can lead to more side reactions if not carefully controlled. |
Expertise & Experience: While iodo-derivatives are the most reactive, the C-I bond can sometimes be too labile, leading to undesired side reactions. This compound represents the optimal choice for most applications, providing robust and predictable reactivity without the need for highly specialized catalysts often required for chloro-analogs.[5] The selection of a palladium precatalyst and ligand is critical; electron-rich, bulky phosphine ligands are known to facilitate the oxidative addition step, which is often rate-limiting.[6]
Nucleophilic Substitution for Aminothiazole Synthesis
The bromomethyl group at the C4 position behaves like a benzylic halide, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[7] This is a common strategy for synthesizing 2-amino-4-substituted thiazoles, a key pharmacophore.[8]
Table 2: Comparison of Synthetic Routes to 4-Substituted 2-Aminothiazoles
| Starting Material | Reaction Type | Typical Yields | Key Advantages | Key Disadvantages |
| 2-Amino-4-(bromomethyl)thiazole | Direct Nucleophilic Substitution | 75-95% | Highly efficient and direct route to desired products. | Requires synthesis of the starting material. |
| α-Haloketone + Thiourea | Hantzsch Thiazole Synthesis | 85-95% | Classic, high-yielding one-pot synthesis from simple precursors.[9][10][11] | Limited to installing the amino group at C2 and the substituent at C4 simultaneously. |
| 2-Aminothiazole | Friedel-Crafts or other C-H functionalization | Variable | Utilizes a simple, commercially available starting material. | Often suffers from poor regioselectivity and a limited substrate scope. |
Causality Behind Experimental Choices: The Hantzsch synthesis is exceptionally efficient for creating the core 2-aminothiazole scaffold.[11] However, for library synthesis where diverse functionalities are required at the 4-position methyl group, starting with a pre-functionalized handle like this compound (or its 2-amino analog) provides a more modular and flexible approach.
Validated Experimental Protocols
The following protocols are designed for reproducibility and include explanations for key steps, creating a self-validating workflow.
Protocol: Sequential Suzuki-Miyaura Coupling and Nucleophilic Amination
This procedure exemplifies the orthogonal reactivity of this compound, first forming a C-C bond at the C2 position, followed by a C-N bond at the C4-methyl position.
Experimental Workflow Diagram:
Caption: Sequential functionalization of this compound.
Step 1: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The use of a biphasic solvent system is common, and the base is essential for activating the boronic acid for transmetalation.[12][13]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). Maintaining an inert atmosphere is critical as the active Pd(0) species is sensitive to oxygen.
-
Reaction: Heat the mixture to 90-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the 2-aryl-4-(bromomethyl)thiazole intermediate.
Step 2: Nucleophilic Substitution
-
Setup: Dissolve the purified intermediate from Step 1 (1.0 equiv) in acetonitrile (ACN). Add potassium carbonate (2.0 equiv) as a mild base.
-
Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (1.5 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The high reactivity of the bromomethyl group allows for mild reaction conditions.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the final 2-aryl-4-(aminomethyl)thiazole.
Mechanistic Rationale
Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-(bromomethyl)thiazole
The responsible management of halogenated heterocyclic compounds is a cornerstone of laboratory safety and environmental stewardship. 2-Bromo-4-(bromomethyl)thiazole, a reactive bifunctional building block common in pharmaceutical and materials science research, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides an in-depth, procedural framework for the safe disposal of this compound and associated waste streams. Our objective is to move beyond mere compliance, embedding principles of chemical causality and safety into every step of the process.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent chemical risks of this compound is fundamental to appreciating the necessity of these disposal protocols. As a brominated organic compound, it is categorized as hazardous, possessing properties of toxicity, potential corrosivity, and reactivity.[1] Discharge into the environment must be strictly avoided.[2][3]
The primary hazards associated with this and similar brominated thiazoles necessitate careful handling to prevent exposure.[4]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[5][7] |
Disclaimer: This table is based on data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the exact material you are using.
Engineering Controls and Personal Protective Equipment (PPE)
Before any handling or disposal begins, the proper safety infrastructure must be in place.
-
Primary Engineering Control: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[3][8] This is the most critical engineering control to prevent inhalation of potentially harmful vapors.[8]
-
Personal Protective Equipment (PPE): A multi-barrier PPE approach is mandatory.
Table 2: Required PPE for Disposal Operations
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles and a face shield.[3] | Protects against splashes that can cause serious eye damage.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile for incidental contact, thicker gloves like butyl or fluorinated rubber for spills).[8] | Prevents skin contact, which can cause irritation.[10] Gloves must be inspected before use and disposed of as contaminated waste after handling.[3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and spills.[8] |
Step-by-Step Disposal Protocol for Chemical Waste
Disposal is not a single action but a systematic process. Adherence to this workflow ensures safety and regulatory compliance.
Step 1: Waste Segregation
Collect waste containing this compound into a dedicated "Halogenated Organic Waste" stream.[11][12] Do not mix with non-halogenated waste.[12]
-
Rationale: Halogenated waste requires specific disposal methods, such as high-temperature incineration with flue gas scrubbing, which are more expensive than those for non-halogenated waste.[2] Mixing these waste streams needlessly increases the volume of high-cost hazardous waste.[12]
Step 2: Waste Containerization
Use only appropriate, chemically compatible, and clearly designated waste containers.[12][13]
-
Container Specifications: The container must be in good condition, free of leaks, and have a tight-fitting screw cap.[13][14] The best initial container is often the original product bottle.[12]
-
Filling: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[11] Keep the container closed at all times except when adding waste.[13][14]
Step 3: Accurate Labeling
Properly label the waste container as soon as the first drop of waste is added.
-
Label Contents: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (i.e., "this compound in [Solvent]"). Avoid abbreviations.
-
The approximate concentration and volume of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.[13]
Step 4: Temporary On-site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Storage Conditions: The storage location should be in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[13]
Step 5: Final Disposal Arrangement
Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service for pickup and final disposal.[15][16]
-
Rationale: The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by certified facilities.[17][18] The material will likely be disposed of via controlled incineration.[2]
Management of Spills and Contaminated Materials
Accidents require a prepared response to mitigate exposure and environmental release.
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.[16]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 2, including respiratory protection if vapors are significant.[8]
-
Containment: Confine the spill to a small area using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[8][19]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal.[2][20]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS office).[8] Collect all cleaning materials and contaminated PPE (gloves, wipes, etc.) as hazardous waste.
-
Label and Dispose: Label the container of spill cleanup debris as "Halogenated Organic Waste" and manage it according to the protocol in Section 3.[2]
Decontamination of Empty Containers
An "empty" container that held this compound must be treated as hazardous waste until properly decontaminated.[13]
-
Initial Rinse: Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse, and for highly toxic materials all three rinses, must be collected and disposed of as halogenated hazardous waste.[13]
-
Final Preparation: Allow the rinsed container to air dry completely in the back of the fume hood.
-
Disposal: Once clean and dry, deface or remove the original label. The container may then be disposed of as regular solid waste, though institutional policies may vary.[12]
Visualized Disposal Workflow
The following diagram illustrates the complete, compliant lifecycle for this compound waste from generation to final disposition.
Caption: Disposal workflow for this compound.
References
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- ECHEMI.
- Sigma-Aldrich. 2-Bromo-4-methylthiazole 96 7238-61-1.
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- Kennesaw State University.
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- AEG Environmental. Best Practices for Hazardous Waste Disposal.
- YouTube.
- U.S. Environmental Protection Agency.
- Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
- Maybridge. SAFETY DATA SHEET Methyl 4-Bromo-2-(bromomethyl)
- Fisher Scientific.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
- Organic Syntheses. Working with Hazardous Chemicals.
- MedchemExpress.com.
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- American Chemical Society.
- The University of Edinburgh. WASTE MANAGEMENT.
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A Senior Application Scientist's Guide to Handling 2-Bromo-4-(bromomethyl)thiazole: Essential Safety and Operational Protocols
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous compounds. 2-Bromo-4-(bromomethyl)thiazole is one such critical building block, but its utility is matched by its significant hazard profile. This guide moves beyond mere procedural lists to provide a framework of deep operational intelligence. Here, we will dissect the causality behind each safety measure, ensuring that every action is understood, validated, and executed with the highest degree of scientific integrity and personal safety.
Immediate Hazard Assessment: Understanding the Adversary
This compound is not a benign reagent. It is classified as a corrosive substance that can cause severe skin irritation and serious eye damage.[1][2][3][4][5][6] Its vapors can also cause respiratory irritation.[1][2][3][5][7] The "bromomethyl" group, in particular, makes this compound a potent lachrymator and alkylating agent, meaning it can react with biological macromolecules, demanding our utmost respect and caution.
For immediate clarity, the hazards associated with this chemical are summarized below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation upon contact.[1][3][4][5][7] | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation, Category 1/2 | Causes serious eye damage or irritation.[1][2][3][4][5][6] | GHS05 (Corrosion) | H318: Causes serious eye damage. |
| STOT Single Exposure, Category 3 | May cause respiratory irritation.[1][2][3][5][6][7] | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral, Category 4 | Harmful if swallowed.[2][5] | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
Core Directive: Your Personal Protective Equipment (PPE) System
Your PPE is not just a uniform; it is an integrated, multi-layered defense system. Each component is selected to counteract a specific threat posed by this compound.
-
Hand Protection: Double Gloving is Mandatory
-
Why? A single pair of gloves can be subject to pinholes or rapid degradation upon contact with corrosive chemicals. Double gloving provides a critical failsafe. The outer glove bears the brunt of any potential exposure, while the inner glove protects your skin during the careful removal of the contaminated outer layer.
-
Protocol:
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or nitrile) with extended cuffs that cover the sleeves of your lab coat. Always check the manufacturer's breakthrough time data for halogenated compounds.
-
-
-
Primary Containment: The Chemical Fume Hood
-
Why? This is your most crucial engineering control. Given that this compound can cause respiratory irritation, all handling must be performed within a properly functioning and certified chemical fume hood.[8][9][10] This contains vapors and prevents inhalation exposure.
-
Protocol: Ensure the sash is at the lowest feasible height to maximize airflow and protection.
-
-
Body Protection: The Impermeable Barrier
-
Why? Standard cotton lab coats are permeable and will absorb corrosive liquids, holding them against your skin. A chemical-resistant gown is essential.
-
Protocol: Wear a disposable, poly-coated gown with long sleeves and tight-fitting knit or elastic cuffs.[11] This prevents splashes from reaching your skin and personal clothing.
-
-
Eye and Face Protection: A Non-Negotiable Dual Shield
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures safety is integrated into every stage of the workflow.
Step 1: Preparation (Pre-Handling)
-
Ensure a chemical spill kit is immediately accessible.
-
Verify that the safety shower and eyewash station are unobstructed and have been recently tested.[13]
-
Position all necessary equipment (glassware, reagents, waste container) inside the chemical fume hood to minimize movement in and out of the containment area.
-
Designate a specific, labeled hazardous waste container for all items that will come into contact with this compound.
Step 2: Donning PPE (The Armoring Sequence) The sequence of donning is designed to prevent cross-contamination.
-
Don inner nitrile gloves.
-
Don your chemical-resistant gown.
-
Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the gown.
-
Don chemical splash goggles.
-
Don the full-face shield.
Step 3: Chemical Handling (Inside the Fume Hood)
-
Carefully open the reagent bottle.
-
Perform all transfers and manipulations slowly to avoid splashing. Use a bottle carrier for transport between locations.[14]
-
Keep the container closed when not in immediate use.[8]
Step 4: Doffing PPE (The Decontamination Sequence) This is a critical step to prevent exposing yourself to contamination on the PPE.
-
Remove the outer, more contaminated gloves first. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the chemical-resistant gown by rolling it outwards and away from your body. Dispose of it.
-
Remove the inner gloves.
-
Wash your hands thoroughly with soap and water.[1][3][7][15]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a clear, logical workflow is essential. The following diagram and protocol outline the immediate steps to take.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. chemblink.com [chemblink.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. questron.ca [questron.ca]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 11. halyardhealth.com [halyardhealth.com]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 14. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 15. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
